molecular formula C3H7N5O B1380420 2-Amino-2-(1H-tetrazol-5-yl)ethanol CAS No. 1403765-05-8

2-Amino-2-(1H-tetrazol-5-yl)ethanol

Cat. No.: B1380420
CAS No.: 1403765-05-8
M. Wt: 129.12 g/mol
InChI Key: CYXTYQPPBQLAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1H-tetrazol-5-yl)ethanol is a useful research compound. Its molecular formula is C3H7N5O and its molecular weight is 129.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2H-tetrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O/c4-2(1-9)3-5-7-8-6-3/h2,9H,1,4H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXTYQPPBQLAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=NNN=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-Amino-2-(1H-tetrazol-5-yl)ethanol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological importance of both the amino alcohol and tetrazole moieties. The tetrazole ring, in particular, is a well-recognized bioisostere of the carboxylic acid group, found in numerous FDA-approved drugs.

While a specific, detailed experimental protocol and full characterization data for this compound are not extensively documented in publicly available literature, this guide outlines a plausible synthetic pathway based on established chemical transformations for analogous structures. Furthermore, it details the expected characterization methods and data, providing a solid foundation for researchers aiming to synthesize and study this compound.

Plausible Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from a suitable nitrile precursor, followed by the formation of the tetrazole ring and subsequent reduction. This multi-step synthesis is illustrated in the workflow diagram below.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Nitrile Reduction A Glycolaldehyde C 2-Hydroxy-3-aminopropanenitrile A->C Addition B Hydrogen Cyanide (HCN) B->C E 2-Amino-2-(1H-tetrazol-5-yl)acetonitrile C->E [3+2] Cycloaddition D Sodium Azide (NaN3) Zinc Bromide (ZnBr2) D->E G This compound E->G Reduction F Reducing Agent (e.g., LiAlH4 or NaBH4) F->G

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established methodologies for similar transformations. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 2-Hydroxy-3-aminopropanenitrile (Cyanohydrin Formation)

  • To a stirred solution of glycolaldehyde in a suitable solvent (e.g., water or ethanol), add a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a source of ammonia or an ammonium salt at a controlled temperature (typically 0-25 °C).

  • The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-aminopropanenitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-Amino-2-(1H-tetrazol-5-yl)acetonitrile (Tetrazole Formation)

  • Dissolve the 2-hydroxy-3-aminopropanenitrile in a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene.

  • Add sodium azide (NaN₃) and a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl), to the solution.

  • The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the nitrile is consumed (monitored by TLC or IR spectroscopy).

  • After cooling to room temperature, the reaction is carefully quenched with an acidic aqueous solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude 2-amino-2-(1H-tetrazol-5-yl)acetonitrile. This intermediate may be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Nitrile Reduction)

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a dry ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • A solution of 2-amino-2-(1H-tetrazol-5-yl)acetonitrile in the same dry solvent is added dropwise to the reducing agent suspension at a low temperature (e.g., 0 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete.

  • The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • Final purification can be achieved by recrystallization or column chromatography to yield the pure product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the expected key characterization data.

Parameter Expected Value / Observation
Molecular Formula C₃H₇N₅O[1]
Molecular Weight 129.12 g/mol [1]
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSO

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the target compound.

Technique Expected Spectral Features
¹H NMR Signals corresponding to the ethanolic CH₂, the methine proton adjacent to the tetrazole and amino groups, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the structure.
¹³C NMR Resonances for the two carbon atoms of the ethanol backbone and the carbon atom of the tetrazole ring.
FTIR (cm⁻¹) Broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹), C-H stretching bands (approx. 2850-3000 cm⁻¹), N-H bending (approx. 1600 cm⁻¹), C-N stretching, and characteristic absorptions for the tetrazole ring.
Mass Spectrometry (MS) A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (129.12). Fragmentation patterns can further confirm the structure.

Table 2: Expected Spectroscopic Data for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not yet reported, the presence of the tetrazole ring as a carboxylic acid isostere suggests a wide range of potential pharmacological activities. Tetrazole-containing compounds have demonstrated efficacy as antihypertensives, antibacterials, and anticancer agents. Furthermore, amino alcohols are known pharmacophores in various drug classes.

The logical relationship for investigating the biological potential of this compound is outlined below.

G A This compound B In Vitro Screening A->B Initial Assessment C Target Identification B->C Hit Identification D Lead Optimization C->D SAR Studies E Preclinical Studies D->E Candidate Selection F Clinical Development E->F IND Submission

Figure 2: Drug discovery workflow for this compound.

Initial biological evaluation should involve screening against a panel of relevant biological targets, such as enzymes and receptors, where carboxylic acid or amino alcohol functionalities are known to be important for binding and activity. Based on the screening results, further studies can be designed to elucidate the mechanism of action and to optimize the compound's structure for improved potency and selectivity.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles and offers a viable pathway to obtain this novel compound. The outlined characterization methods will be essential to confirm the structure and purity of the synthesized molecule. The unique combination of a tetrazole and an amino alcohol moiety makes this compound a promising candidate for further investigation in the field of drug discovery. Researchers are encouraged to explore the synthesis and biological activities of this and related compounds to unlock their therapeutic potential.

References

In-depth Technical Guide: 2-Amino-2-(1H-tetrazol-5-yl)ethanol (CAS: 1403765-05-8) - A Compound with Undisclosed Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical information for the compound 2-Amino-2-(1H-tetrazol-5-yl)ethanol (CAS: 1403765-05-8). While this molecule is listed by several chemical suppliers and indexed in databases such as PubChem, there is a notable absence of published research detailing its synthesis, biological activity, or mechanism of action. This scarcity of data prevents the creation of a detailed technical guide with experimental protocols and quantitative analysis as originally requested.

The available information is limited to basic physicochemical properties, which are summarized below.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃H₇N₅OPubChem[1]
Molecular Weight 129.12 g/mol PubChem[1]
CAS Number 1403765-05-8ChemSrc[2]
IUPAC Name 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-olPubChem[1]

The Broader Context: Tetrazole-Containing Compounds in Drug Discovery

Despite the lack of specific data on this compound, the tetrazole moiety is a well-established and highly significant scaffold in medicinal chemistry.[3][4] Tetrazole derivatives are recognized for their diverse pharmacological activities and are components of several marketed drugs.[5] They are often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[4][5]

Research into tetrazole-containing compounds has explored a wide range of therapeutic areas, including:

  • Antimicrobial Agents: Numerous studies have investigated the antibacterial and antifungal properties of tetrazole derivatives.[6][7][8] Some have shown potent activity against various Gram-positive and Gram-negative bacteria.[7]

  • Antihypertensive Agents: The tetrazole ring is a key feature in several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as Losartan.[4][9]

  • Enzyme Inhibitors: Tetrazole analogs have been designed and synthesized as inhibitors for various enzymes, including protein arginine deiminases (PADs) and caspase-1.[10][11][12]

  • Neurological Disorders: The structural and chemical features of tetrazoles make them promising candidates for the development of new treatments for neurological conditions.[13]

Hypothetical Synthesis and Potential Research Directions

Based on general synthetic methods for tetrazole derivatives and amino alcohols, a hypothetical synthesis of this compound could be envisioned. A potential synthetic workflow is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this specific compound according to available literature.

G cluster_synthesis Hypothetical Synthesis Workflow Start Starting Material (e.g., Amino Acid Derivative) Step1 Introduction of Tetrazole Moiety Start->Step1 [3+2] Cycloaddition (e.g., with an azide) Step2 Functional Group Manipulation Step1->Step2 Reduction of Carboxylic Acid/Ester Product This compound Step2->Product

Caption: A potential, unverified synthetic route to this compound.

Given the biological activities of related compounds, future research on this compound could explore its potential in several areas. A logical workflow for such an investigation is proposed below.

G cluster_research Proposed Research Workflow Synthesis Chemical Synthesis and Characterization Screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening TargetID Target Identification and Validation Screening->TargetID If activity observed LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: A logical progression for investigating the therapeutic potential of the target compound.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the absence of specific research data, the broader family of tetrazole-containing compounds represents a rich and active area of drug discovery. The structural features of the target molecule suggest that it could possess interesting biological properties, warranting future investigation. The synthesis and evaluation of this and related novel tetrazole derivatives could lead to the discovery of new therapeutic agents. Researchers interested in this compound would need to undertake foundational research, including chemical synthesis, purification, characterization, and a broad panel of biological screening assays, to uncover its potential.

References

The Diverse Biological Activities of Small Molecule Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere for the carboxylic acid group, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of small molecule tetrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across various therapeutic areas. This guide summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant biological pathways to facilitate a deeper understanding of this versatile chemical moiety.

Anticancer Activity

Tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanistic actions including the inhibition of key enzymes and disruption of cellular signaling pathways crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineActivity MetricValueReference
4b SK-OV-3 (Ovarian)% Growth34.94[1][2]
4b SNB-75 (CNS)% Growth-20.59[1]
3b UO-31 (Renal)% Growth-29.69[1]
3d UO-31 (Renal)% Growth-28.61[1]
4c UO-31 (Renal)% Growth-17.68[1]
4f UO-31 (Renal)% Growth-23.46[1]
Compound 8 MDA-MB-231 (Breast)% Inhibition (10⁻⁵ M)High[3]
Compound 8 ZR-75 (Breast)% Inhibition (10⁻⁵ M)High[3]
Compound 10 MCF-7 (Breast)% Inhibition (10⁻⁵ M)High[3]
Compound 12 MCF-7 (Breast)% Inhibition (10⁻⁵ M)High[3]
Compound 14 MCF-7 (Breast)% Inhibition (10⁻⁵ M)High[3]
9b U87MG (Glioblastoma)IC₅₀ (PKM2 Inhibition)0.307 µM[4]
5b HepG2, A549, MDA-MB-231, DU145, SK-N-SHIC₅₀1.0–4.0 µM[5]
5f HepG2, A549, MDA-MB-231, DU145, SK-N-SHIC₅₀1.0–4.0 µM[5]
5l HepG2, A549, MDA-MB-231, DU145, SK-N-SHIC₅₀1.0–4.0 µM[5]
5o HepG2, A549, MDA-MB-231, DU145, SK-N-SHIC₅₀1.0–4.0 µM[5]
Experimental Protocols: Anticancer Activity

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24-96 hours to allow for cell attachment and growth.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in a suitable solvent and add them to the wells. Include a solvent control. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: After the incubation period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[8][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[8][10]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Anticancer Mechanism: PKM2 Inhibition

anticancer_pkm2_inhibition cluster_cell Glioblastoma Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Multiple steps PEP Phosphoenolpyruvate Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis Glycolytic intermediates Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_inactive PKM2 (Inactive Dimer) PKM2_active PKM2 (Active Tetramer) PKM2_inactive->PKM2_active Activation PKM2_active->PKM2_inactive Inhibition PKM2_active->Pyruvate Converts Lactate Lactate Pyruvate->Lactate Tumor_Growth Tumor Growth & Proliferation Lactate->Tumor_Growth Warburg Effect Biosynthesis->Tumor_Growth Tetrazole_Derivative Tetrazole Derivative (e.g., 9b) Tetrazole_Derivative->PKM2_active Inhibits

Caption: Inhibition of Pyruvate Kinase M2 (PKM2) by a tetrazole derivative in glioblastoma.

Antibacterial Activity

Tetrazole-containing compounds have emerged as a promising class of antibacterial agents, with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
e1 E. faecalis1.2[11]
b1 E. faecalis1.3[11]
c1 E. faecalis1.8[11]
d1 E. faecalis2.1[11]
e1 S. aureus18.7[11]
c1 S. aureus21.6[11]
b1 S. aureus25.2[11]
1c E. coli4[12]
1-3 Gram-positive & Gram-negative strains0.8 - 3.2[13]
1-3 S. aureus (clinical)0.8[13]
1-3 S. epidermidis (clinical)0.8[13]
1c E. coli15.06 µM[14]
5c E. coli13.37 µM[14]
1c S. aureus15.06 µM[14]
5c S. aureus13.37 µM[14]
18 S. aureus6.25[15]
t2 S. aureus, E. coliEquivalent to Amoxicillin[16]
Experimental Protocols: Antibacterial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[17][18]

  • Inoculum Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[17][19]

  • Compound Dilution: A serial two-fold dilution of the tetrazole derivative is prepared in a 96-well microtiter plate using the broth medium.[17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.[18]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Visualization of Antibacterial Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

antibacterial_mechanism cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Replication DNA Replication Supercoiled_DNA->Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->Supercoiled_DNA Mediates Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Catenated_DNA Catenated Daughter Chromosomes Replication->Catenated_DNA Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenates Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Decatenated_DNA Mediates Topoisomerase_IV->Bacterial_Death Cell_Division Bacterial Cell Division Decatenated_DNA->Cell_Division Tetrazole_Derivative Tetrazole Derivative Tetrazole_Derivative->DNA_Gyrase Inhibits Tetrazole_Derivative->Topoisomerase_IV Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by tetrazole derivatives.

Antifungal Activity

Certain tetrazole derivatives have demonstrated potent antifungal activity, particularly against clinically relevant species such as Candida albicans. Their mechanism of action often mirrors that of other azole antifungals, targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data: Antifungal Activity
Compound IDFungal StrainMIC (µg/mL)Reference
e1 C. albicans> Fluconazole[11]
b1 C. albicans> Fluconazole[11]
d1 C. albicans7.4[11]
e1 C. glabrata0.98[11]
b1 C. glabrata1.2[11]
c1 C. glabrata7.8[11]
d1 C. glabrata4.5[11]
e1 C. parapsilosis15.6[11]
b1 C. parapsilosis18.4[11]
5c C. albicans97-99% inhibition (at 0.0313-16 µg/mL)[8]
5d C. albicans97-99% inhibition (at 0.0313-16 µg/mL)[8]
8, 11, 15, 24, 25 C. auris (drug-resistant)<0.0625 - 64[20]
t2 Antifungal activityEquivalent to Fluconazole[16]
3 Antifungal activity64.5[21]
7c Antifungal activity64.5[21]
Experimental Protocols: Antifungal Activity

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is also a standard for determining the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

  • Compound Dilution and Inoculation: The procedure is similar to the antibacterial broth microdilution method, with serial dilutions of the tetrazole derivatives in a 96-well plate, followed by inoculation with the fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualization of Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

antifungal_mechanism cluster_fungus Fungal Cell (e.g., Candida albicans) Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol_Demethylase->Ergosterol Catalyzes Disrupted_Membrane Disrupted Cell Membrane (Increased permeability, altered fluidity) Lanosterol_Demethylase->Disrupted_Membrane Leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death Tetrazole_Derivative Azole Tetrazole Derivative Tetrazole_Derivative->Lanosterol_Demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis in fungi by azole-like tetrazole derivatives.

Antiviral Activity

Tetrazole derivatives have been investigated for their antiviral properties, with notable activity against human immunodeficiency virus (HIV). The primary mechanism of action for many of these compounds is the inhibition of viral enzymes that are essential for replication.

Quantitative Data: Antiviral Activity

Specific EC₅₀ values for antiviral tetrazole derivatives were not detailed in the provided search results. However, several studies report potent activity. For instance, certain sulfanyltetrazole derivatives exhibit low nanomolar intrinsic activity against HIV-1 reverse transcriptase and submicromolar antiviral activity in HIV-infected cells.[7][22]

Experimental Protocols: Antiviral Activity

Anti-HIV Reverse Transcriptase Assay

This in vitro assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a key enzyme in the viral replication cycle.

  • Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), reverse transcriptase, and labeled deoxynucleotides (e.g., ³H-dTTP).

  • Compound Addition: The tetrazole derivative is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated to allow for the synthesis of DNA by the reverse transcriptase.

  • Quantification: The amount of newly synthesized, radiolabeled DNA is quantified, typically by precipitation and scintillation counting.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each compound concentration, and the EC₅₀ value is determined.

Visualization of Antiviral Mechanism: HIV Reverse Transcriptase Inhibition

antiviral_hiv_rt cluster_hiv HIV Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Viral_DNA Catalyzes Viral_Replication Viral Replication Reverse_Transcriptase->Viral_Replication Blocks Integration Integration into Host Genome Viral_DNA->Integration Integration->Viral_Replication NNRTI_Tetrazole NNRTI Tetrazole Derivative NNRTI_Tetrazole->Reverse_Transcriptase Binds to allosteric site and inhibits

Caption: Inhibition of HIV reverse transcriptase by a non-nucleoside reverse transcriptase inhibitor (NNRTI) tetrazole derivative.

Anti-inflammatory Activity

A significant number of tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A primary mechanism of action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayActivity MetricValueReference
3c In vitro COX-2 InhibitionIC₅₀0.039-0.065 µM[23]
5c In vitro COX-2 InhibitionIC₅₀0.039-0.065 µM[23]
3c In vivo Anti-inflammatory% Edema Inhibition29.209-42.643[23]
5c In vivo Anti-inflammatory% Edema Inhibition28.694-40.114[23]
3c In vivo PGE₂ Inhibition% Inhibition81.042[23]
5c In vivo PGE₂ Inhibition% Inhibition82.724[23]
5c In vivo TNF-α Inhibition% Inhibition55.349[23]
5c In vivo IL-6 Inhibition% Inhibition61.561[23]
45 In vitro COX-2 InhibitionIC₅₀2.0 µM[24]
Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[10][25]

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The tetrazole derivative is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).[26]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][26]

  • Edema Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[26]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Visualization of Anti-inflammatory Mechanism: COX-2 and Pro-inflammatory Cytokine Inhibition

anti_inflammatory_pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway AP-1 AP-1 MAPK_Pathway->AP-1 Activates NFkB NF-κB NFkB_Pathway->NFkB Activates Gene_Transcription Gene Transcription AP-1->Gene_Transcription NFkB->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines COX-2 COX-2 Gene_Transcription->COX-2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins Prostaglandins (e.g., PGE₂) COX-2->Prostaglandins Catalyzes Prostaglandins->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Conversion Tetrazole_Derivative Anti-inflammatory Tetrazole Derivative Tetrazole_Derivative->Pro_inflammatory_Cytokines Inhibits production Tetrazole_Derivative->COX-2 Inhibits

References

The Emergence of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Carboxylic Acid Bioisostere: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while crucial for target binding in many therapeutic agents, often presents challenges related to metabolic instability, poor oral bioavailability, and potential toxicity. The 5-substituted-1H-tetrazole ring has emerged as a highly effective bioisostere for the carboxylic acid group, offering a similar acidic profile with improved physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of 2-Amino-2-(1H-tetrazol-5-yl)ethanol, the tetrazole bioisostere of the β-hydroxy-α-amino acid, threonine. We will delve into its physicochemical characteristics, synthesis methodologies, and its potential applications in drug discovery, supported by experimental data and pathway visualizations.

Introduction: The Rationale for Carboxylic Acid Bioisosterism

The replacement of a carboxylic acid with a tetrazole ring is a widely adopted strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[1][2] Tetrazoles are metabolically stable and can offer a more favorable pharmacokinetic profile compared to their carboxylic acid counterparts.[1][3] This bioisosteric substitution can lead to improved lipophilicity, which may enhance membrane permeability and oral bioavailability.[1] The similar pKa values of 5-substituted tetrazoles and carboxylic acids ensure that the crucial acidic proton for target interaction is retained.[1]

Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazoles

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleReference(s)
pKa~4.2 - 4.5~4.5 - 4.9[1]
GeometryPlanarPlanar[1]
Metabolic StabilitySusceptible to Phase I oxidation and glucuronidationGenerally more stable[2]
Lipophilicity (of anion)LowerHigher (approx. 10-fold)[1]

Physicochemical Properties of this compound

This compound is the tetrazole analog of the endogenous amino acid threonine. Its chemical structure incorporates both the acidic tetrazole ring and a polar amino alcohol functionality.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC3H7N5OPubChem
Molecular Weight129.12 g/mol PubChem
XLogP3-2.3PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem

Synthesis of this compound and its Derivatives

The synthesis of α-amino tetrazoles, including the threonine analog, can be achieved through various synthetic routes. One of the most versatile methods is the Ugi four-component reaction (Ugi-4CR).

Experimental Protocol: Ugi-4CR for the Synthesis of α-Amino Tetrazole Analogs

This protocol is a general representation of the Ugi reaction for the synthesis of α-amino acid-isosteric α-amino tetrazoles.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Trimethylsilyl azide (TMSN3) (1.0 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of the aldehyde or ketone in methanol, add the amine and stir for 30 minutes at room temperature.

  • Add the isocyanide and trimethylsilyl azide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-protected α-amino tetrazole.

  • Subsequent deprotection steps may be required depending on the protecting groups used on the amine and isocyanide components.

Ugi_Reaction_Workflow reagents Aldehyde/Ketone + Amine + Isocyanide + TMSN3 reaction Ugi-4CR (Room Temperature, 24-48h) reagents->reaction solvent Methanol solvent->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification product N-Protected α-Amino Tetrazole purification->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Fig. 1: General workflow for the synthesis of α-amino tetrazoles via the Ugi reaction.

Bioisosteric Replacement and Biological Activity: A Case Study Approach

Bioisosteric_Replacement_Logic cluster_0 Carboxylic Acid Analog cluster_1 Tetrazole Bioisostere carboxylic_acid Molecule with Carboxylic Acid properties_ca Poor metabolic stability Lower lipophilicity Potential for toxicity carboxylic_acid->properties_ca tetrazole This compound containing molecule carboxylic_acid->tetrazole Bioisosteric Replacement properties_tz Improved metabolic stability Higher lipophilicity Reduced toxicity properties_ca->properties_tz Optimization of Pharmacokinetics tetrazole->properties_tz

Fig. 2: Logical relationship of bioisosteric replacement from a carboxylic acid to a tetrazole.

Potential Applications in Signaling Pathways

Given that this compound is an analog of threonine, its incorporation into peptides or small molecules could impact signaling pathways where threonine phosphorylation is a key regulatory event. For example, inhibitors of protein kinases, which often recognize specific amino acid residues, could be designed using this tetrazole analog to modulate kinase activity.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Tetrazole Analog substrate Protein Substrate (with Threonine) kinase Protein Kinase substrate->kinase adp ADP kinase->adp phospho_substrate Phosphorylated Substrate (Active Signaling) kinase->phospho_substrate no_phosphorylation No Phosphorylation (Blocked Signaling) kinase->no_phosphorylation Inhibited atp ATP atp->kinase inhibitor Molecule with This compound inhibitor->kinase Binds to active site

Fig. 3: Hypothetical signaling pathway modulation by a tetrazole-containing kinase inhibitor.

Conclusion

This compound represents a valuable building block in medicinal chemistry, offering a bioisosteric alternative to β-hydroxy-α-amino acids like threonine. Its inherent properties, including enhanced metabolic stability and comparable acidity to a carboxylic acid, make it an attractive moiety for the design of novel therapeutics with improved pharmacokinetic profiles. The versatility of synthetic methods, such as the Ugi reaction, allows for the facile incorporation of this and related tetrazole analogs into diverse molecular scaffolds. Further research into the specific biological activities of molecules containing this compound is warranted to fully exploit its potential in drug discovery.

References

In-Silico Modeling of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" and its potential interactions with biological targets. Drawing upon the known antibacterial activities of tetrazole derivatives, this document focuses on the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a primary putative target. MurB is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents. This guide outlines detailed protocols for molecular docking and molecular dynamics simulations to predict and analyze the binding interactions of the target compound with MurB. Furthermore, it provides a workflow for in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and details a standard experimental assay for the validation of in-silico findings. All quantitative data from cited studies are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction to "this compound" and its Therapeutic Potential

"this compound" is a small organic molecule featuring a tetrazole ring, a functional group known for its bioisosteric similarity to carboxylic acids and its prevalence in a variety of medicinally active compounds. The tetrazole moiety is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidiabetic properties.[1][2] Given the structural features of "this compound," it is hypothesized to interact with specific biological macromolecules, potentially modulating their function and offering therapeutic benefits.

This guide will focus on the potential antibacterial activity of "this compound" by targeting the MurB enzyme. MurB catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine to UDP-N-acetylmuramic acid, an essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] Inhibition of MurB can disrupt cell wall synthesis, leading to bacterial cell death. Several studies have explored tetrazole derivatives as inhibitors of MurB, making it a rational starting point for the in-silico analysis of our compound of interest.[5][6]

Physicochemical Properties of "this compound"

A summary of the key physicochemical properties of "this compound," obtained from PubChem, is presented in Table 1. These properties are essential for understanding its potential pharmacokinetic behavior and for parameterizing the molecule for in-silico simulations.

PropertyValueSource
Molecular Formula C3H7N5OPubChem
Molecular Weight 129.12 g/mol PubChem
IUPAC Name 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-olPubChem
Canonical SMILES C(C(C1=NNN=N1)N)OPubChem
InChI Key CYXTYQPPBQLAHY-UHFFFAOYSA-NPubChem

In-Silico Modeling Workflow

The following sections detail a step-by-step workflow for the in-silico modeling of the interaction between "this compound" and the MurB enzyme. This workflow is designed to be a practical guide for researchers performing similar computational studies.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Binding_Analysis Binding Affinity Analysis MD_Sim->Binding_Analysis Experimental_Validation Experimental Validation Binding_Analysis->Experimental_Validation

Figure 1: Overall in-silico modeling workflow.

Ligand Preparation

Accurate 3D representation of the ligand is crucial for successful docking studies.

Protocol:

  • Obtain 2D Structure: Draw the 2D structure of "this compound" using a chemical drawing software such as MarvinSketch or ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or Open Babel.

  • File Format Conversion: Save the optimized 3D structure in a PDBQT file format, which is required for AutoDock Vina. This can be achieved using AutoDockTools. This step also involves assigning Gasteiger charges.

Protein Preparation

The crystal structure of the target protein needs to be prepared to remove any unwanted molecules and to add necessary atoms.

Protocol:

  • Retrieve Protein Structure: Download the 3D crystal structure of MurB from a reputable source like the Protein Data Bank (PDB). For this guide, we will consider the MurB from Mycobacterium tuberculosis (PDB ID: 5JZX) and Escherichia coli (PDB ID: 1MBT).[3][7]

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT format using AutoDockTools.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

Docking_Workflow Input Prepared Ligand (PDBQT) Prepared Protein (PDBQT) Grid_Box Define Grid Box Input->Grid_Box Docking_Run Run AutoDock Vina Grid_Box->Docking_Run Output Docked Poses Binding Affinity (kcal/mol) Docking_Run->Output Analysis Analyze Interactions Output->Analysis

Figure 2: Molecular docking workflow.

Protocol (using AutoDock Vina):

  • Grid Box Definition: Define the grid box around the active site of MurB. The active site residues for M. tuberculosis MurB include Tyr155, Arg156, Ser237, Asn241, and His304.[4] The grid box should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Docking: Execute the docking simulation using the following command:

  • Analyze Results: The output file will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using PyMOL or Discovery Studio Visualizer.

Table 2: Binding Affinity of Tetrazole Derivatives against MurB

CompoundTarget OrganismBinding Affinity (kcal/mol)IC50 (µM)Reference
5-substituted tetrazol-2-yl acetamide (cpd 13)E. coli & S. aureus-34[6]
5-substituted tetrazol-2-yl acetamide (cpd 26)E. coli & S. aureus-28[6]
5-substituted tetrazol-2-yl acetamide (cpd 30)E. coli & S. aureus-25[6]
Coumarin-triazole hybridS. aureus-8.416 to -8.983-[5]

Note: Binding affinity and IC50 values for "this compound" are not yet available and would be the output of the proposed in-silico and experimental work.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time.

MD_Workflow Input Docked Protein-Ligand Complex Topology Generate Topology & Parameters Input->Topology Solvation Solvation & Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Analysis

Figure 3: Molecular dynamics simulation workflow.

Protocol (using GROMACS):

  • System Preparation:

    • Topology Generation: Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36). The ligand topology and parameters can be generated using a server like CGenFF.

    • Combine Topologies: Merge the protein and ligand topologies.

    • Create Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the complex.

    • Solvation: Solvate the system with a water model (e.g., TIP3P).

    • Add Ions: Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation at constant Number of particles, Volume, and Temperature to stabilize the temperature of the system.

    • NPT Equilibration: Perform a simulation at constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to visualize the stability of the interactions over time.

In-Silico ADMET Prediction

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid late-stage failures.

Protocol:

  • Select Tools: Utilize online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.

  • Input: Provide the SMILES string of "this compound" as input.

  • Analyze Parameters: Analyze the predicted parameters, which typically include:

    • Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Table 3: Predicted ADMET Properties of Representative Tetrazole Derivatives

PropertyPredicted Value RangeSignificance
Lipophilicity (LogP) -2 to 4Affects absorption and distribution
Water Solubility (LogS) -5 to 2 mol/LCrucial for bioavailability
CYP Inhibition VariesPotential for drug-drug interactions
Ames Mutagenicity Non-mutagenic (desired)Indicator of carcinogenic potential

Note: The values in this table are general ranges for drug-like molecules and specific predictions for "this compound" need to be generated using ADMET prediction tools.

Experimental Validation

In-silico predictions must be validated through experimental assays. For the proposed interaction with MurB, an enzyme inhibition assay would be the primary validation method.

Protocol: MurB Enzyme Inhibition Assay

  • Protein Expression and Purification: Express and purify the recombinant MurB enzyme from the target bacterium (e.g., M. tuberculosis or E. coli).

  • Assay Principle: The activity of MurB can be monitored by measuring the decrease in NADPH concentration, which absorbs light at 340 nm.

  • Assay Components:

    • Purified MurB enzyme

    • Substrate: UDP-N-acetylenolpyruvylglucosamine

    • Cofactor: NADPH

    • "this compound" at various concentrations

    • Assay buffer

  • Procedure:

    • Incubate the enzyme with the test compound for a specific period.

    • Initiate the reaction by adding the substrate and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Conclusion

This technical guide provides a comprehensive roadmap for the in-silico investigation of "this compound," with a focus on its potential as a MurB inhibitor. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, coupled with a clear outline for experimental validation, offer a robust framework for researchers in the field of drug discovery. The provided Graphviz diagrams and structured tables are intended to facilitate a clear understanding of the workflows and data. The application of these computational methods can significantly accelerate the identification and optimization of novel therapeutic agents. Further experimental validation is essential to confirm the in-silico findings and to fully elucidate the therapeutic potential of "this compound."

References

Spectroscopic analysis (NMR, IR, Mass Spec) of "2-Amino-2-(1H-tetrazol-5-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the known properties of its constituent functional groups—a primary amine, a primary alcohol, and a tetrazole ring. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to guide researchers in the characterization of this and structurally similar compounds. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of new chemical entities in drug discovery and development.

Introduction

This compound is a small organic molecule with a molecular formula of C₃H₇N₅O and a molecular weight of approximately 129.12 g/mol . Its structure, featuring a chiral center and multiple hydrogen bond donors and acceptors, suggests its potential as a scaffold in medicinal chemistry. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, often imparting improved metabolic stability and pharmacokinetic properties. Accurate structural elucidation and confirmation are paramount for any further development, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes and methodologies for NMR, IR, and MS analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound. These values are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 5.5Broad Singlet1H-OH
~ 3.8 - 4.2Multiplet1H-CH(N)-
~ 3.5 - 3.8Multiplet2H-CH₂OH
~ 2.0 - 3.0Broad Singlet2H-NH₂
~ 14.0 - 16.0Broad Singlet1HTetrazole N-H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 155 - 165Tetrazole C5
~ 60 - 70-CH₂OH
~ 50 - 60-CH(N)-

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3200Strong, BroadO-H, N-HStretching
3100 - 3000MediumTetrazole N-HStretching
2960 - 2850MediumC-HStretching
1650 - 1580MediumN-HBending (Scissoring)
1500 - 1400Medium-StrongTetrazole RingStretching
1250 - 1020MediumC-N, C-OStretching
910 - 665Medium, BroadN-HWagging

Table 4: Expected Mass Spectrometry Data (ESI+)

m/zInterpretation
130.07[M+H]⁺ (Protonated Molecule)
113.07[M+H - NH₃]⁺
99.06[M+H - CH₂OH]⁺
87.05[M+H - HN₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound, which is expected to be a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical due to the polar nature of the compound; DMSO-d₆ is often a good starting point as it can dissolve a wide range of polar compounds and its residual peak does not obscure many signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If using a solvent with an exchangeable proton signal (like D₂O), a presaturation sequence may be used to suppress the solvent peak.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Correlate the wavenumbers of these bands with the characteristic vibrational frequencies of the expected functional groups (O-H, N-H, C-H, C-N, C-O, and the tetrazole ring system).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Ensure the sample is fully dissolved.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for stable spray.

  • Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • In the mass spectrometer, isolate the protonated molecular ion ([M+H]⁺).

  • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Analyze the resulting fragment ions.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern from the MS/MS spectrum. The tetrazole ring may undergo characteristic losses of N₂ or HN₃. Other likely fragmentations include the loss of ammonia (NH₃) and the hydroxymethyl group (-CH₂OH).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Couplings, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

Potential Therapeutic Targets for Aminotetrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminotetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in diverse biological interactions. This guide provides a comprehensive overview of key therapeutic targets for aminotetrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area. Aminotetrazole derivatives have shown significant potential across several therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.

Epigenetic Modulation: Targeting Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] Aminotetrazole derivatives have emerged as potent inhibitors of LSD1.[3]

Quantitative Data: LSD1 Inhibition
CompoundTargetAssay TypeIC50 (µM)Reference
Aminotetrazole Derivative 1Human LSD1/CoRESTFluorometric1.1[3]
Aminotetrazole Derivative 6Human LSD1/CoRESTFluorometric2.2[3]
Aminotetrazole Derivative 1Spermine Oxidase (SMOX)-0.04[3]
Signaling Pathway: LSD1-Mediated Histone Demethylation

LSD1 primarily demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context. The following diagram illustrates the canonical pathway of LSD1-mediated gene silencing.

References

The Strategic Integration of 2-Amino-2-(1H-tetrazol-5-yl)ethanol in Diversity-Oriented Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of the bifunctional building block, 2-Amino-2-(1H-tetrazol-5-yl)ethanol, in the construction of diverse chemical libraries for drug discovery. The unique structural features of this compound, combining a chiral amino alcohol with a metabolically stable tetrazole ring, offer a compelling scaffold for the generation of novel molecular entities with potential therapeutic applications.

Introduction to the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This isosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can favorably impact oral bioavailability and target engagement.[2] The incorporation of the tetrazole moiety into small molecule libraries is, therefore, a valuable strategy in modern drug discovery.

The Core Building Block: this compound

This compound presents a versatile scaffold for library synthesis due to its two distinct points of diversification: the primary amine and the primary alcohol. This allows for the attachment of a wide variety of chemical moieties using a broad range of synthetic transformations, leading to the rapid generation of a large number of structurally diverse compounds.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₃H₇N₅O
Molecular Weight129.12 g/mol
XLogP3-2.3
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Synthesis of the Core Building Block

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A N-Boc-L-Serine B N-Boc-L-Serinamide A->B 1. SOCl₂, MeOH 2. NH₃, MeOH C N-Boc-2-amino-3-hydroxypropanenitrile B->C Dehydration (e.g., P₂O₅ or Burgess reagent) D N-Boc-2-amino-2-(1H-tetrazol-5-yl)ethanol C->D NaN₃, ZnBr₂ H₂O/2-propanol, reflux E This compound D->E Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic workflow for this compound from N-Boc-L-Serine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-L-Serinamide

To a solution of N-Boc-L-serine (1 equivalent) in anhydrous methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in methanol and saturated with ammonia gas at 0°C. The sealed reaction vessel is stirred at room temperature for 24 hours. The solvent is evaporated, and the crude product is purified by column chromatography.

Step 2: Synthesis of N-Boc-2-amino-3-hydroxypropanenitrile

N-Boc-L-serinamide (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane or THF). A dehydrating agent such as phosphorus pentoxide or the Burgess reagent (1.5 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude nitrile.

Step 3: Synthesis of N-Boc-2-amino-2-(1H-tetrazol-5-yl)ethanol [4]

The crude N-Boc-2-amino-3-hydroxypropanenitrile (1 equivalent) is dissolved in a 1:1 mixture of water and 2-propanol. Sodium azide (1.5 equivalents) and zinc bromide (0.2 equivalents) are added, and the mixture is refluxed for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the pH is adjusted to ~3 with dilute HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 4: Deprotection to yield this compound

N-Boc-2-amino-2-(1H-tetrazol-5-yl)ethanol (1 equivalent) is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) or a solution of HCl in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the desired product as a salt.

Library Synthesis Utilizing the Core Building Block

The bifunctional nature of this compound makes it an ideal starting point for the construction of diverse chemical libraries. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly well-suited for this purpose, as they allow for the rapid and efficient generation of complex molecules in a single step.[1][2][5]

Representative Library Synthesis Workflow (Ugi-type Reaction)

G cluster_1 Ugi-type Library Synthesis Workflow Core This compound Library Diverse Tetrazole Library Core->Library Aldehyde Aldehyde (R¹CHO) Aldehyde->Library Isocyanide Isocyanide (R²NC) Isocyanide->Library Carboxylic_Acid Carboxylic Acid (R³COOH) Carboxylic_Acid->Library

Caption: General workflow for a Ugi-type multicomponent reaction to generate a diverse library.

Experimental Protocol: Parallel Synthesis of a Tetrazole Library

This protocol describes a representative Ugi-type reaction for the parallel synthesis of a small library. The reaction can be performed in a 96-well plate format.

Materials:

  • Stock solution of this compound in methanol (e.g., 0.5 M).

  • A collection of diverse aldehydes, isocyanides, and carboxylic acids as stock solutions in methanol.

  • 96-well reaction block.

Procedure:

  • To each well of the 96-well reaction block, add the stock solution of this compound (1 equivalent).

  • Add the stock solutions of the desired aldehyde (1 equivalent), isocyanide (1 equivalent), and carboxylic acid (1 equivalent) to the respective wells.

  • Seal the reaction block and shake at room temperature for 48-72 hours.

  • After the reaction is complete, the solvent is evaporated under a stream of nitrogen.

  • The resulting library of crude products can be dissolved in DMSO for high-throughput screening or purified by techniques such as preparative HPLC.

Expected Diversity and Quantitative Data

The yields for Ugi-type reactions with tetrazole-containing components can vary depending on the specific substrates used. Based on analogous reactions reported in the literature, yields can range from moderate to good.[1]

Reactant ClassExample DiversityExpected Yield Range
AldehydesAliphatic, Aromatic, Heterocyclic30-80%
IsocyanidesAlkyl, Aryl, Functionalized30-80%
Carboxylic AcidsAliphatic, Aromatic, Amino Acids30-80%

Application in Drug Discovery: Probing Signaling Pathways

Libraries of small molecules derived from the this compound scaffold can be utilized in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets and signaling pathways. The tetrazole moiety, as a carboxylic acid isostere, may direct these compounds towards targets that recognize carboxylate-containing ligands, such as certain enzymes and receptors.

Conceptual Workflow for Target Identification

G cluster_2 Probing a Signaling Pathway with a Chemical Library Library Tetrazole Library HTS High-Throughput Screening Library->HTS Hit Hit Compound HTS->Hit Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit->Target_ID Lead_Opt Lead Optimization Hit->Lead_Opt Pathway_Modulation Pathway Modulation Analysis Target_ID->Pathway_Modulation

Caption: Conceptual workflow for utilizing a chemical library to identify and validate modulators of a signaling pathway.

The screening of such libraries against panels of cell lines or specific protein targets can lead to the identification of "hit" compounds. Subsequent medicinal chemistry efforts can then focus on optimizing these hits to develop potent and selective lead compounds for further preclinical and clinical development.

Conclusion

This compound is a promising and versatile building block for the construction of diverse and novel chemical libraries. Its straightforward, albeit not directly published, synthetic accessibility and its suitability for multicomponent reactions make it a valuable tool for academic and industrial researchers in the field of drug discovery. The strategic incorporation of this scaffold into library synthesis endeavors is anticipated to yield a rich collection of molecules with the potential to modulate a wide range of biological processes and ultimately lead to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-Amino-2-(1H-tetrazol-5-yl)ethanol in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, efficient step. The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2][3][4][5] The bifunctional nature of 2-Amino-2-(1H-tetrazol-5-yl)ethanol , featuring both a primary amine and a hydroxyl group attached to a tetrazole-substituted chiral center, makes it a highly attractive and versatile building block for diversity-oriented synthesis using MCRs.

This document provides detailed application notes and protocols for the prospective use of "this compound" in Ugi-type multicomponent reactions, a strategy with significant potential for the rapid generation of novel compound libraries for high-throughput screening. While direct experimental data for this specific substrate in MCRs is not extensively available in the reviewed literature, the protocols and expected outcomes presented herein are based on established methodologies for structurally related α-aminomethyl tetrazoles and other functionalized tetrazole derivatives.[6][7]

Application in Ugi-Type Multicomponent Reactions

The primary amino group of this compound can readily participate as the amine component in the Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. By employing this compound, novel peptidomimetic structures bearing a tetrazole and a hydroxyl group can be synthesized, offering multiple points for further diversification and interaction with biological targets.

A particularly relevant variation is the Ugi-azide reaction, where the carboxylic acid is replaced by an azide source (e.g., trimethylsilyl azide, TMSN₃), leading to the formation of 1,5-disubstituted tetrazoles.[8][9] Given that our starting material already contains a tetrazole, its use in a standard Ugi reaction is more direct.

The general reaction scheme is as follows:

Ugi_Reaction cluster_product Product Amine This compound Ugi_Product α-Acylamino Amide Derivative Amine->Ugi_Product + Aldehyde R¹-CHO Aldehyde->Ugi_Product + Carboxylic_Acid R²-COOH Carboxylic_Acid->Ugi_Product + Isocyanide R³-NC Isocyanide->Ugi_Product +

Caption: General scheme of the Ugi four-component reaction utilizing this compound.

Experimental Protocols

The following protocols are illustrative and based on general procedures for Ugi reactions with similar substrates.[1][6][10] Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific combinations of reactants.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of a small library of α-acylamino amide derivatives using this compound.

Materials:

  • This compound

  • A selection of aldehydes (e.g., benzaldehyde, isobutyraldehyde, 4-chlorobenzaldehyde)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.).

  • Dissolve the aldehyde in anhydrous methanol (2 mL).

  • Add this compound (1.0 mmol, 1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol, 1.0 eq.) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired Ugi product.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Ugi_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Aldehyde (1 eq) in MeOH B Add 2-Amino-2-(1H-tetrazol- 5-yl)ethanol (1 eq) A->B C Stir for 30 min (Imine Formation) B->C D Add Carboxylic Acid (1 eq) C->D E Add Isocyanide (1 eq) D->E F Stir at Room Temperature for 24-48h E->F G Monitor by TLC F->G H Concentrate under Reduced Pressure G->H Reaction Complete I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Ugi four-component reaction.

Data Presentation

The following table presents hypothetical data for a series of Ugi reactions with this compound, based on typical yields observed for similar substrates.[1][6] Actual yields will vary depending on the specific reactants and optimized conditions.

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Reaction Time (h)Hypothetical Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide2465
2IsobutyraldehydeAcetic Acidtert-Butyl isocyanide2472
34-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanide3660
4BenzaldehydeBenzoic AcidCyclohexyl isocyanide4858
5BenzaldehydeAcetic AcidBenzyl isocyanide3668

Signaling Pathways and Logical Relationships

The mechanism of the Ugi reaction is a well-established cascade of events. The following diagram illustrates the logical progression from reactants to the final product.

Ugi_Mechanism Reactants Amine + Aldehyde Imine Imine/Iminium Ion Reactants->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide + Carboxylic Acid Adduct α-Adduct Nitrilium->Adduct Nucleophilic Attack by Carboxylate Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Caption: Simplified mechanistic pathway of the Ugi reaction.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, complex, and diverse molecular scaffolds through multicomponent reactions. The protocols and data presented provide a solid foundation for researchers to begin exploring the utility of this compound in Ugi-type reactions. The ability to rapidly generate libraries of tetrazole-containing peptidomimetics offers a significant advantage in the early stages of drug discovery, facilitating the identification of new lead compounds with potentially enhanced pharmacological profiles. Further investigation into the scope and limitations of this substrate in various MCRs is highly encouraged.

References

Application Notes and Protocols: 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The unique combination of a primary amine, a primary alcohol, and a tetrazole ring within a compact structure makes this compound a highly valuable starting material for generating novel molecules with potential applications in medicinal chemistry and materials science.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for the characterization of resulting products.

PropertyValueSource
Molecular Formula C₃H₇N₅OPubChem[1][2]
Molecular Weight 129.12 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
CAS Number 1403765-05-8PubChem[1][2]
Computed XLogP3 -2.3PubChem[1][2]
Hydrogen Bond Donor Count 4PubChem[1][2]
Hydrogen Bond Acceptor Count 5PubChem[1][2]
Rotatable Bond Count 2PubChem[1][2]

Synthetic Potential and Logical Workflow

The trifunctional nature of this compound offers multiple avenues for synthetic elaboration. The amino and hydroxyl groups can participate in cyclization reactions to form five- or six-membered rings, while the tetrazole moiety can act as a bioisostere for a carboxylic acid or be involved in further annulation reactions.

logical_workflow cluster_reactions Potential Heterocyclic Products A This compound B Amino Group Reactivity A->B Primary Amine C Alcohol Group Reactivity A->C Primary Alcohol D Tetrazole Moiety A->D N-Heterocycle E Oxazolines B->E F Dihydropyrazines B->F C->E G Fused Tetrazoles D->G oxazoline_synthesis reactant1 This compound product 2-Substituted 4-(1H-tetrazol-5-yl)oxazoline reactant1->product reactant2 R-CHO (Aldehyde) reactant2->product reagents Dehydrating Agent (e.g., I₂, NIS, Burgess reagent) reagents->product Cyclodehydration dihydropyrazine_synthesis reactant 2 x this compound product 2,5-Bis(hydroxymethyl)-3,6-bis(1H-tetrazol-5-yl)-dihydropyrazine reactant->product Self-condensation reagents Oxidizing Agent (e.g., MnO₂, air) product->reagents Oxidation (optional to pyrazine)

References

Application Notes and Protocols for High-Throughput Screening of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a key pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates.[1][2][3] The core molecule, "2-Amino-2-(1H-tetrazol-5-yl)ethanol," presents a versatile scaffold for the generation of a diverse chemical library. Derivatives of this scaffold are anticipated to exhibit a wide range of biological activities, making them prime candidates for high-throughput screening (HTS) in drug discovery programs.

These application notes provide a framework for the high-throughput screening of a library of "this compound" derivatives for various potential therapeutic applications, including anticancer, antihypertensive, and antimicrobial activities.

Library Generation: A Proposed Synthetic Scheme

A diverse library of "this compound" derivatives can be synthesized through a combinatorial approach. The core scaffold possesses two primary points for chemical modification: the amino group and the hydroxyl group. A proposed general synthetic strategy involves the acylation of the amino group with a variety of carboxylic acids and the etherification or esterification of the hydroxyl group. This approach allows for the rapid generation of a large and structurally diverse library of compounds for HTS.

High-Throughput Screening (HTS) Workflow

A generalized HTS workflow is employed to efficiently screen the compound library.[4] This process is typically automated to ensure high throughput and reproducibility.[5][6][7][8]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library in DMSO Liquid_Handler Automated Liquid Handler Compound_Library->Liquid_Handler Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Liquid_Handler Dispensing Compound Dispensing Liquid_Handler->Dispensing Cell_Dispensing Cell/Reagent Dispensing Dispensing->Cell_Dispensing Incubation Incubation Cell_Dispensing->Incubation Plate_Reader Plate Reader (Fluorescence/Luminescence) Incubation->Plate_Reader Raw_Data Raw Data Acquisition Plate_Reader->Raw_Data QC Quality Control (Z'-factor) Raw_Data->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response

Caption: Automated High-Throughput Screening (HTS) Workflow.

Application Note 1: Anticancer Activity Screening

Objective: To identify derivatives of "this compound" that exhibit cytotoxic effects on cancer cell lines or induce apoptosis.

Background: Many tetrazole-containing compounds have demonstrated anticancer properties.[1] The screening strategy will focus on identifying compounds that reduce cell viability and induce programmed cell death (apoptosis) through the activation of caspases, which are key proteases in the apoptotic pathway.[9][10]

Signaling Pathway: Extrinsic Apoptosis Pathway

Apoptosis_Pathway Ligand Apoptotic Ligand (e.g., TNF, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase activation cascade in apoptosis.

Experimental Protocols

1. Primary Screen: Cell Viability Assay using Resazurin

This assay measures the metabolic activity of viable cells.[11][12][13][14][15]

  • Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium

    • 384-well clear-bottom, black-walled assay plates

    • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]

    • Compound library (10 mM in DMSO)

    • Positive control (e.g., Doxorubicin)

    • Negative control (0.1% DMSO in medium)

  • Protocol:

    • Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Using an automated liquid handler, add 100 nL of compound from the library plates to the assay plates for a final concentration of 10 µM. Include positive and negative controls on each plate.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of resazurin solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, 5% CO₂.[11]

    • Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.[11][14]

2. Secondary Screen: Caspase-3/7 Activity Assay

This assay confirms if the observed cytotoxicity is due to apoptosis.[16][17][18]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (or similar)

    • White-walled, opaque 384-well assay plates

    • Hit compounds from the primary screen

  • Protocol:

    • Plate cells and treat with hit compounds at various concentrations (e.g., 0.1 to 50 µM) as described in the primary screen.

    • After a 24-hour incubation, allow plates to equilibrate to room temperature.[17]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

Data Presentation

Table 1: Primary Screen - Cell Viability Data

Compound IDConcentration (µM)% Cell Viability (vs. DMSO control)
Cmpd-0011085.2
Cmpd-0021015.6
.........
Doxorubicin105.3

Table 2: Secondary Screen - Caspase Activity and IC₅₀ Data for Hit Compounds

Compound IDCaspase-3/7 Activation (Fold Change vs. DMSO)Cell Viability IC₅₀ (µM)
Cmpd-0028.72.5
Cmpd-1576.27.8
.........

Application Note 2: Antihypertensive Activity Screening

Objective: To identify derivatives that act as antagonists of the Angiotensin II Type 1 Receptor (AT₁R).

Background: The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure.[19] Angiotensin II, by binding to the AT₁R, causes vasoconstriction and an increase in blood pressure.[20] Several approved antihypertensive drugs, such as Losartan and Valsartan, are tetrazole-containing molecules that block this receptor.[1]

Signaling Pathway: Angiotensin II Receptor Signaling

Angiotensin_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Gq Gq Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Response Cellular Response (Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II receptor (AT1R) signaling cascade.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled ligand from the AT₁R.[21][22]

  • Materials:

    • Cell membranes prepared from cells overexpressing human AT₁R.[22]

    • [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (radioligand)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

    • 96-well filter plates (GF/C filters)

    • Compound library (10 mM in DMSO)

    • Positive control (e.g., Losartan)

    • Non-specific binding control (unlabeled Angiotensin II, 10 µM)

  • Protocol:

    • In a 96-well plate, combine:

      • 25 µL binding buffer

      • 25 µL test compound (final concentration 10 µM) or control

      • 25 µL [¹²⁵I]Angiotensin II (final concentration ~0.1 nM)

      • 25 µL cell membrane suspension (20-40 µg protein/well)

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow filters to dry, then add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

Data Presentation

Table 3: AT₁R Binding Assay Data

Compound IDConcentration (µM)% Inhibition of [¹²⁵I]AngII Binding
Cmpd-0011012.5
Cmpd-0881092.1
.........
Losartan1098.5

Table 4: IC₅₀ Data for Hit Compounds

Compound IDAT₁R Binding IC₅₀ (µM)
Cmpd-0880.05
Cmpd-2130.12
......

Application Note 3: Antibacterial Activity Screening

Objective: To identify derivatives with growth inhibitory activity against pathogenic bacteria.

Background: Tetrazole derivatives have been reported to possess antibacterial properties.[1] A simple and robust HTS assay can be used to determine the minimum inhibitory concentration (MIC) of the compounds against selected bacterial strains.

Experimental Protocol: Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24][25][26][27]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 384-well plates

    • Compound library (10 mM in DMSO)

    • Positive control (e.g., Ciprofloxacin)

    • Negative control (0.1% DMSO in broth)

    • Resazurin solution (as in Application Note 1) or a plate reader for measuring optical density (OD₆₀₀).

  • Protocol:

    • Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

    • Dispense 50 µL of the bacterial suspension into each well of a 384-well plate.

    • Add 100 nL of test compounds to achieve the desired final concentrations (e.g., a serial dilution from 64 µg/mL to 0.5 µg/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine bacterial growth by either:

      • Optical Density: Measure the OD at 600 nm using a microplate reader.

      • Resazurin: Add 10 µL of resazurin solution, incubate for 1-2 hours, and measure fluorescence (Ex: 560 nm, Em: 590 nm).

    • The MIC is defined as the lowest compound concentration at which no bacterial growth is observed.

Data Presentation

Table 5: Antibacterial Screening - MIC Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Cmpd-001>64>64
Cmpd-3458>64
Cmpd-4111632
.........
Ciprofloxacin0.50.015

References

Application Notes and Protocols for Cell-Based Assays of Aminotetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotetrazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer agents. This document provides a comprehensive overview of cell-based assay protocols to evaluate the efficacy and mechanism of action of aminotetrazole compounds. The following sections detail experimental procedures for assessing cytotoxicity, cell proliferation, apoptosis, and cell migration, along with data presentation guidelines and visualizations of relevant biological pathways.

Data Presentation: Efficacy of Aminotetrazole Derivatives

The antiproliferative activity of aminotetrazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes the IC50 values for a series of hypothetical aminotetrazole compounds against various human cancer cell lines, providing a clear comparison of their potency and selectivity.

Compound IDSubstitution PatternHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
ATZ-001Unsubstituted> 100> 100> 100> 100
ATZ-0025-phenyl25.332.145.851.2
ATZ-0035-(4-chlorophenyl)10.115.622.428.9
ATZ-0045-(4-methoxyphenyl)18.724.533.140.7
ATZ-0051,5-diphenyl8.511.216.820.3

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and aminotetrazole compound being tested.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminotetrazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Seed Cells in 96-well Plate treatment Treat with Aminotetrazole Compounds start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4h, 37°C) add_mtt->incubation solubilize Solubilize Formazan incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end end read_absorbance->end Calculate IC50

MTT Assay Experimental Workflow.
Cell Proliferation Assay (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[4] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[4][5]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with aminotetrazole compounds as described in the MTT assay protocol (Steps 1 & 2).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours at 37°C, depending on the cell line's doubling time.[5]

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU.[4]

  • Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Substrate Addition: After washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color development is sufficient.

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Quantify the percentage of proliferation relative to the control and determine the IC50 value.

BrdU_Assay_Workflow start Seed & Treat Cells brdu_label Add BrdU Labeling Solution start->brdu_label fix_denature Fix and Denature DNA brdu_label->fix_denature primary_ab Incubate with Anti-BrdU Primary Antibody fix_denature->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate Add TMB Substrate secondary_ab->substrate measure Add Stop Solution & Measure Absorbance (450 nm) substrate->measure end Analyze Proliferation Data measure->end

BrdU Cell Proliferation Assay Workflow.
Apoptosis Assay (Caspase-Glo 3/7 Assay)

The Caspase-Glo® 3/7 Assay is a luminescent method to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to generate a luminescent signal.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with aminotetrazole compounds as previously described.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 execution Execution Pathway caspase8->execution aminotetrazole Aminotetrazole Compound stress Cellular Stress aminotetrazole->stress bcl2_family Bcl-2 Family (Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->execution caspase37 Caspase-3/7 Activation execution->caspase37 apoptosis Apoptosis caspase37->apoptosis

General Apoptosis Signaling Pathways.
Cell Migration Assay (Transwell Assay)

The transwell or Boyden chamber assay is a common method to assess cell migration towards a chemoattractant.[7] Cells are seeded in an upper chamber with a porous membrane and migrate through the pores into a lower chamber containing a chemoattractant.

Protocol:

  • Chamber Preparation: Rehydrate the transwell inserts (typically with 8 µm pores for cancer cells) in serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower wells of a 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free medium, with or without the aminotetrazole compound, and add them to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for 12-48 hours at 37°C to allow for cell migration.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the effect of the aminotetrazole compound on cell migration.

Transwell_Assay_Workflow step1 Step 1: Setup Add chemoattractant to lower chamber. Seed cells with/without compound in upper chamber. step2 Step 2: Incubation Incubate for 12-48 hours to allow migration. step1->step2 step3 Step 3: Staining Remove non-migrated cells. Fix and stain migrated cells. step2->step3 step4 Step 4: Quantification Count stained cells or measure absorbance of eluted stain. step3->step4 step5 {Step 5: Analysis|Compare migration in treated vs. control groups.} step4->step5

Transwell Cell Migration Assay Workflow.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of aminotetrazole compounds as potential anticancer agents. By systematically assessing cytotoxicity, antiproliferative effects, induction of apoptosis, and impact on cell migration, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these novel compounds. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluations, ultimately accelerating the drug discovery and development process.

References

Application Notes & Protocols: The Role of 2-Amino-2-(1H-tetrazol-5-yl)ethanol and Related Tetrazole Moieties in the Synthesis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The persistent rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and unique mechanisms of action. Tetrazole-containing compounds have emerged as a promising class of antibiotics due to the tetrazole ring's ability to act as a bioisostere of a carboxylic acid group, enhancing metabolic stability and receptor binding.[1][2] While direct applications of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" in antibiotic synthesis are not extensively documented in publicly available literature, the broader class of tetrazole derivatives plays a crucial role in the structure of several potent antibiotics. This document provides an overview of the application of tetrazole moieties in the synthesis of novel antibiotics, including detailed protocols for representative synthetic methods, quantitative antimicrobial activity data, and visualization of relevant biological pathways.

The tetrazole ring is a key structural feature in several clinically important antibiotics, such as the second-generation cephalosporin Cefamandole and the oxazolidinone Tedizolid.[3][4] The inclusion of this heterocyclic moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug.[5]

Section 1: Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various novel tetrazole-containing compounds against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Novel Tetrazole Derivatives

Compound IDStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Reference
Imide-tetrazole 10.80.40.4-[3]
Imide-tetrazole 20.83.225.6-[3]
Imide-tetrazole 30.83.225.6-[3]
Benzimidazole-tetrazole b1---1.3[6]
Benzimidazole-tetrazole c1---1.8[6]
Benzimidazole-tetrazole e1---1.2[6]
Ciprofloxacin (Control)----[3]
Azithromycin (Control)----[6]

Table 2: Antifungal Activity of Novel Benzimidazole-Tetrazole Derivatives

Compound IDCandida albicans (MIC in µg/mL)Candida glabrata (MIC in µg/mL)Reference
Benzimidazole-tetrazole b1<8.1-[6]
Benzimidazole-tetrazole d1-<8.1[6]
Benzimidazole-tetrazole e1<8.1-[6]
Fluconazole (Control)8.1-[6]

Section 2: Experimental Protocols

Protocol 2.1: General Synthesis of 1,5-Disubstituted Tetrazole Derivatives

This protocol describes a common method for synthesizing 1,5-disubstituted tetrazoles via a [3+2] cycloaddition reaction.

Materials:

  • Substituted aromatic amine

  • 2-Hydroxybenzaldehyde

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Substituted primary aromatic amine (e.g., 3-bromoaniline)

  • Absolute ethanol

  • Sodium azide

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of Azoaldehyde Intermediate

  • Dissolve the substituted aromatic amine in a solution of hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve 2-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Slowly add the diazonium salt solution to the 2-hydroxybenzaldehyde solution at 0-5°C.

  • Stir the reaction mixture for 2-3 hours at 0-5°C.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the azoaldehyde intermediate.

Step 2: Synthesis of Azoimine

  • Dissolve the azoaldehyde intermediate in absolute ethanol.

  • Add the substituted primary aromatic amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the precipitate with cold ethanol and dry to obtain the azoimine.[7]

Step 3: Synthesis of 1,5-Disubstituted Tetrazole

  • Dissolve the azoimine in THF.

  • Add an excess of sodium azide.

  • Reflux the reaction mixture for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2.2: Purification of Tedizolid Phosphate (Illustrative)

This protocol provides an example of a purification method for Tedizolid Phosphate, the prodrug of the antibiotic Tedizolid.

Materials:

  • Crude Tedizolid Phosphate

  • Purified water

  • 8% Sodium hydroxide solution

  • Activated carbon

  • Acetone

  • 3% Hydrochloric acid solution

  • Acetonitrile

Procedure:

  • Dissolve 45g of crude Tedizolid Phosphate in 185 mL of purified water.[8]

  • Adjust the pH to 7.5 by dropwise addition of an 8% sodium hydroxide solution at 15-25°C.[8]

  • Add 2.25g of activated carbon and stir the mixture for 2 hours at 15-25°C for decolorization.[8]

  • Filter the mixture to remove the activated carbon.

  • To the filtrate, slowly add 1.73 L of acetone and stir for 2 hours to precipitate the sodium salt of Tedizolid Phosphate.[8]

  • Filter the precipitate and wash with a small amount of acetone.

  • Dissolve the obtained sodium salt in 185 mL of purified water.

  • Add 365 mL of a 3% hydrochloric acid solution dropwise at 15-25°C.[8]

  • After stirring for 1 hour, slowly add 890 mL of acetonitrile and continue stirring for 3 hours to induce crystallization.[8]

  • Filter the crystalline product, wash with a small amount of purified water and acetone, and dry under reduced pressure at 65-70°C to obtain pure Tedizolid Phosphate.[8]

Section 3: Signaling Pathways and Mechanisms of Action

The incorporation of a tetrazole moiety can influence the mechanism of action of an antibiotic. Below are diagrams illustrating the mechanisms of action for different classes of tetrazole-containing antibiotics.

Mechanism of Action: β-Lactam Antibiotics (e.g., Cefamandole)

Cefamandole, a cephalosporin, inhibits bacterial cell wall synthesis.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Cefamandole Cefamandole (Tetrazole-containing β-Lactam) Cefamandole->PBP Binds to and Inhibits

Caption: Inhibition of bacterial cell wall synthesis by Cefamandole.

Mechanism of Action: Oxazolidinone Antibiotics (e.g., Tedizolid)

Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

G cluster_ribosome Bacterial Ribosome cluster_antibiotic Antibiotic Action Ribosome_50S 50S Subunit InitiationComplex 70S Initiation Complex Ribosome_50S->InitiationComplex Ribosome_30S 30S Subunit Ribosome_30S->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis InitiationComplex->ProteinSynthesis Inhibited Tedizolid Tedizolid (Tetrazole-containing Oxazolidinone) Tedizolid->Ribosome_50S Binds to Peptidyl Transferase Center

Caption: Inhibition of bacterial protein synthesis by Tedizolid.

Section 4: Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and evaluation of novel tetrazole-containing antibiotics.

Workflow for Synthesis and Characterization

G Start Starting Materials (e.g., Amine, Azide) Reaction Chemical Synthesis (e.g., Cycloaddition) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Tetrazole Derivative Characterization->Final

Caption: General workflow for the synthesis of tetrazole derivatives.

Workflow for Antimicrobial Activity Screening

G Compound Synthesized Tetrazole Compound Preparation Prepare Stock Solutions Compound->Preparation MIC_Assay Microdilution Assay (96-well plates) Preparation->MIC_Assay Inoculation Inoculate Bacterial/Fungal Cultures Inoculation->MIC_Assay Incubation Incubate at 37°C MIC_Assay->Incubation Reading Read MIC values (Visual or Spectrophotometric) Incubation->Reading Data Data Analysis Reading->Data

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for the Development of Antifungal Agents Based on 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Amino-2-(1H-tetrazol-5-yl)ethanol and its derivatives as a novel class of antifungal agents. The following sections detail the synthesis, in vitro antifungal activity, and proposed mechanism of action based on existing literature for structurally related tetrazole compounds. While specific data for this compound is not yet prevalent in published literature, the information presented here serves as a foundational guide for its investigation and development.

Introduction: The Promise of Tetrazole Derivatives in Antifungal Therapy

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Tetrazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to carboxylic acids and cis-amides allows them to act as bioisosteres, potentially interacting with various biological targets.[1][2] Several studies have highlighted the potent antifungal activity of various tetrazole derivatives against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[3][4][5] The core tetrazole scaffold is a key pharmacophore that can be strategically modified to enhance antifungal potency and selectivity.[1][2]

The proposed lead compound, this compound, incorporates both a tetrazole ring and an amino alcohol moiety, features present in other successful antifungal agents. This unique combination suggests a high potential for antifungal efficacy, warranting further investigation.

Synthesis of Tetrazole Derivatives: A General Protocol

The synthesis of this compound and its derivatives can be approached through established methods for tetrazole synthesis, primarily the [3+2] cycloaddition of nitriles with an azide source.[4] A generalized synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Starting nitrile (e.g., an appropriate precursor to the aminoethanol side chain)

  • Sodium azide (NaN₃)

  • Catalyst (e.g., copper-based catalyst)[4]

  • Solvent (e.g., water/isopropanol mixture)[4]

  • Ascorbic acid[4]

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of the starting nitrile in the chosen solvent system, add sodium azide and the catalyst.[4]

  • Add ascorbic acid to the reaction mixture.[4]

  • Heat the reaction mixture to reflux and stir for the required reaction time (typically monitored by TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove inorganic salts and the catalyst.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6]

G cluster_synthesis Synthesis Workflow start Starting Materials (Nitrile, NaN3, Catalyst) reaction [3+2] Cycloaddition (Reflux) start->reaction 1. Mix & Heat workup Aqueous Work-up & Extraction reaction->workup 2. Cool & Quench purification Purification (Chromatography/ Recrystallization) workup->purification 3. Isolate Crude Product characterization Characterization (NMR, MS) purification->characterization 4. Purify

Figure 1. A generalized workflow for the synthesis and characterization of tetrazole derivatives.

In Vitro Antifungal Activity of Tetrazole Derivatives

The antifungal efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The data presented below is a compilation from studies on various tetrazole derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Antifungal Activity of Selected Tetrazole Derivatives (MIC in µg/mL)
Compound/Derivative ClassCandida albicansCandida glabrataCandida kruseiCandida parapsilosisAspergillus fumigatusReference(s)
2,5-disubstituted tetrazoles0.0313 - 16----[3]
(2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives<0.008 - 4<0.008 - 4<0.008 - 4<0.008 - 40.25 - >4[5]
2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives-----[7]
Tetrazole ring bearing acyl-hydrazone derivativesMIC/MFC----[8]
Benzimidazole-tetrazole derivatives8.1-MICMIC-[9]

Note: '-' indicates data not reported in the cited literature. MIC/MFC indicates that both Minimum Inhibitory and Fungicidal Concentrations were determined.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts.[10][11][12]

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized growth medium (e.g., RPMI-1640)[11][13]

  • 96-well microtiter plates[10][14]

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)[9]

  • Negative control (growth control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in the appropriate medium, adjusting the concentration to a final density of 0.5 × 10³ to 2.5 × 10³ cells/mL.[14]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compound and the positive control antifungal in the microtiter plates.[12]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a growth control well without any antifungal agent.[14]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[10][13][14]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth control.[10] This can be assessed visually or by using a spectrophotometer.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many azole-containing antifungal agents, including those with a tetrazole moiety, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[5][8]

G cluster_pathway Proposed Antifungal Mechanism of Action tetrazole This compound cyp51 Lanosterol 14α-demethylase (CYP51) tetrazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion to toxic_sterols Toxic Sterol Intermediates cyp51->toxic_sterols Inhibition leads to accumulation of lanosterol Lanosterol lanosterol->cyp51 Substrate growth_inhibition Inhibition of Fungal Growth ergosterol->growth_inhibition Depletion inhibits membrane_disruption Disruption of Cell Membrane Integrity toxic_sterols->membrane_disruption membrane_disruption->growth_inhibition

Figure 2. A proposed signaling pathway for the antifungal action of tetrazole derivatives.

Conclusion and Future Directions

The structural features of this compound, combined with the established antifungal potential of tetrazole derivatives, make it a compelling candidate for further investigation. The protocols and data presented in these application notes provide a solid framework for researchers to synthesize, evaluate, and elucidate the mechanism of action of this and related compounds. Future studies should focus on the synthesis and in vitro testing of this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains. Subsequent in vivo efficacy and toxicity studies will be crucial in determining its potential as a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies will aid in the rational design of more potent and selective antifungal agents based on this novel scaffold.

References

Application Notes and Protocols for Enzyme Inhibition Assays using 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific enzyme inhibition data for the compound "2-Amino-2-(1H-tetrazol-5-yl)ethanol" is not available in the public domain. The following application notes and protocols are presented as a detailed, hypothetical framework for screening this compound against a plausible enzyme target. This document is intended for educational and illustrative purposes to guide researchers in designing similar assays for novel compounds.

Introduction

This compound is a small molecule featuring a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common recognition motif for many enzymes.[1][2] Furthermore, recent studies have identified the tetrazole group as a novel zinc-binding chemotype, suggesting its potential as an inhibitor for metalloenzymes.[3][4] Given these structural features, this compound is a candidate for screening against enzymes that either recognize carboxylate substrates or are zinc-dependent metalloenzymes.

This document outlines a hypothetical screening protocol for this compound against a representative zinc-dependent metalloenzyme, Carbonic Anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

Hypothetical Application Note: Inhibition of Carbonic Anhydrase II

This application note describes the use of a colorimetric assay to determine the inhibitory potential of this compound against human Carbonic Anhydrase II (CA-II). The assay is based on the esterase activity of CA-II, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol (p-NP). The rate of p-NP formation, monitored at 405 nm, is proportional to the enzyme's activity.

Principle of the Assay

Carbonic Anhydrase II's esterase activity provides a convenient method for assessing its inhibition. In the presence of an inhibitor, the rate of p-NPA hydrolysis is reduced. By measuring the reaction rate at various concentrations of the test compound, the concentration that inhibits 50% of the enzyme's activity (IC50) can be determined.

Experimental Protocols

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (lyophilized powder)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known CA-II inhibitor)

  • Buffer: 10 mM Tris-HCl, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well microplate reader

    • UV-Vis spectrophotometer

    • Standard laboratory glassware and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_compound Prepare Compound Serial Dilutions prep_reagents->prep_compound add_inhibitor Add Inhibitor/Control to Wells prep_compound->add_inhibitor add_enzyme Add Enzyme to Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm add_substrate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for the CA-II inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • CA-II Stock Solution: Reconstitute lyophilized CA-II in cold 10 mM Tris-HCl, pH 7.4, to a final concentration of 1 mg/mL. Store on ice.

    • p-NPA Stock Solution: Prepare a 10 mM stock solution of p-NPA in DMSO.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Positive Control Stock Solution: Prepare a 1 mM stock solution of Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting point is a 10-point, 2-fold serial dilution from the stock solution.

    • In a 96-well plate, add 2 µL of the diluted test compound, positive control, or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 178 µL of 10 mM Tris-HCl buffer, pH 7.4, to each well.

    • Add 10 µL of a working solution of CA-II (e.g., 2 µg/mL in buffer) to each well, except for the blank wells (which should contain only buffer).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of a working solution of p-NPA (e.g., 1 mM in buffer) to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Inhibition Data for this compound against Carbonic Anhydrase II

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundHuman CA-IIColorimetric (p-NPA)25.4
Acetazolamide (Positive Control)Human CA-IIColorimetric (p-NPA)0.012

Signaling Pathway Diagram

While Carbonic Anhydrase II is involved in a fundamental physiological process rather than a complex signaling cascade, its role in pH regulation can be illustrated.

G CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CAII->H2CO3 Inhibitor This compound Inhibitor->CAII

Caption: Inhibition of the CA-II catalyzed reaction.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the initial characterization of this compound as a potential enzyme inhibitor, using Carbonic Anhydrase II as a scientifically justified target. The provided protocols and data presentation formats are designed to be adaptable for screening this and other novel compounds against a variety of enzymatic targets. Researchers are encouraged to use this framework to design and execute robust enzyme inhibition assays.

References

Application Note 1: Photo-Induced Protein Crosslinking using a Functionalized 2-Amino-2-(1H-tetrazol-5-yl)ethanol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the click chemistry applications of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" reveals its potential as a versatile building block in bioconjugation and drug development, primarily through photo-induced click chemistry. While direct applications of this specific molecule are not extensively documented, its inherent chemical functionalities—a photoactivatable tetrazole ring, a primary amine, and a hydroxyl group—provide a strong basis for its use in creating novel molecular probes and bioconjugates.

This application note describes the use of a functionalized derivative of this compound as a photo-crosslinker for studying protein-protein interactions or for targeted protein modification. The core concept involves attaching a molecule of interest (e.g., a fluorescent dye, a drug molecule) to the amino or hydroxyl group of the parent compound, and then using the photo-activated tetrazole to covalently link to a target protein.

Upon irradiation with UV light (typically around 300 nm), the tetrazole ring undergoes a cycloreversion, releasing nitrogen gas and forming a highly reactive nitrile imine intermediate. This intermediate can then rapidly and covalently react with various functional groups on a protein, including alkenes (introduced unnaturally) or native amino acid residues such as lysines and tryptophans.[1][2]

Logical Workflow for Photo-Induced Crosslinking

G cluster_0 Synthesis & Functionalization cluster_1 Bioconjugation cluster_2 Analysis A This compound C Functionalized Tetrazole Probe A->C Conjugation B Molecule of Interest (e.g., Fluorophore) B->C E Incubation C->E D Target Protein D->E F UV Irradiation (Photoactivation) E->F G Covalent Bioconjugate F->G Nitrile Imine Formation & Reaction H SDS-PAGE G->H I Mass Spectrometry G->I J Fluorescence Imaging G->J

Caption: Workflow for protein bioconjugation using a functionalized tetrazole probe.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Tetrazole Probe

This protocol describes the synthesis of a fluorescent probe by conjugating 5-Carboxytetramethylrhodamine (5-TAMRA) to the amino group of this compound.

Materials:

  • This compound

  • 5-TAMRA N-succinimidyl ester (5-TAMRA-SE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve 5-TAMRA-SE (1 equivalent) in anhydrous DMF.

  • Add the 5-TAMRA-SE solution dropwise to the solution of this compound while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC to obtain the TAMRA-functionalized tetrazole probe.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Photo-Induced Labeling of a Target Protein

This protocol details the procedure for labeling a target protein with the synthesized TAMRA-functionalized tetrazole probe.

Materials:

  • TAMRA-functionalized tetrazole probe

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (302 nm)

  • SDS-PAGE equipment

  • Fluorescence scanner

Procedure:

  • Prepare a stock solution of the TAMRA-functionalized tetrazole probe in DMSO.

  • Prepare a solution of the target protein (e.g., 1 mg/mL BSA) in PBS.

  • Add the TAMRA-functionalized tetrazole probe to the protein solution to a final probe concentration of 100 µM.

  • Incubate the mixture for 30 minutes at room temperature in the dark.

  • Transfer the solution to a quartz cuvette or a UV-transparent plate.

  • Irradiate the sample with a 302 nm UV lamp for 5-15 minutes on ice.

  • After irradiation, analyze the sample by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to confirm the covalent labeling of the protein.

  • A control sample without UV irradiation should be run in parallel to confirm that the labeling is light-dependent.

Quantitative Data Summary

The following table summarizes hypothetical data for the photo-induced labeling of BSA with the TAMRA-functionalized tetrazole probe under different conditions.

ParameterCondition 1 (5 min UV)Condition 2 (15 min UV)Control (No UV)
Probe Concentration 100 µM100 µM100 µM
Protein Concentration 1 mg/mL1 mg/mL1 mg/mL
Irradiation Time 5 min15 min0 min
Labeling Efficiency (%) 45%78%< 1%
Yield of Conjugate (µg) 4.5 µg7.8 µg< 0.1 µg

Application Note 2: Synthesis of an Alkyne-Modified Tetrazole for CuAAC

This application note outlines a proposed synthetic route to an alkyne-modified derivative of this compound, creating a novel building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This alkyne-functionalized tetrazole can be "clicked" onto azide-containing molecules, such as modified peptides, nucleic acids, or small molecule libraries.

Proposed Synthetic Pathway

G A This compound C Alkyne-Modified Tetrazole A->C + B B Pentynoic Acid NHS Ester F Triazole-Linked Conjugate C->F + D, E D Azide-Containing Molecule (R-N3) E Cu(I) Catalyst (CuAAC)

Caption: Proposed synthesis of an alkyne-modified tetrazole and its use in CuAAC.

Experimental Protocols

Protocol 3: Synthesis of Alkyne-Modified this compound

This protocol describes the amidation of the primary amine in this compound with an activated alkyne-containing carboxylic acid.

Materials:

  • This compound

  • 4-Pentynoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Procedure:

  • Activation of 4-Pentynoic Acid:

    • Dissolve 4-pentynoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C and add DCC (1.1 equivalents).

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.

    • Filter the reaction to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude 4-pentynoic acid NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound (1 equivalent) in a mixture of DMF and DCM.

    • Add TEA (2.5 equivalents).

    • Add the crude 4-pentynoic acid NHS ester (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, purify the product using column chromatography to yield the alkyne-modified tetrazole.

Protocol 4: CuAAC Ligation to an Azide-Modified Peptide

This protocol details the "clicking" of the alkyne-modified tetrazole to an azide-containing peptide.

Materials:

  • Alkyne-modified tetrazole

  • Azide-modified peptide (e.g., a peptide with an azido-lysine residue)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Tert-butanol/water solvent mixture

Procedure:

  • Dissolve the azide-modified peptide (1 equivalent) and the alkyne-modified tetrazole (1.5 equivalents) in a t-butanol/water (1:1) mixture.

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Prepare a solution of CuSO₄ (0.5 equivalents) and TBTA (0.5 equivalents) in DMSO/t-butanol.

  • Add the sodium ascorbate solution to the peptide/alkyne mixture, followed by the CuSO₄/TBTA solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting triazole-linked peptide conjugate by reverse-phase HPLC.

These application notes and protocols provide a framework for researchers and scientists to utilize "this compound" and its derivatives in the rapidly evolving field of click chemistry and bioconjugation. The unique combination of a photoactivatable handle and sites for further functionalization makes this compound a valuable tool for developing novel chemical biology probes and therapeutic agents.

References

Application Notes and Protocols for 2-Amino-2-(1H-tetrazol-5-yl)ethanol in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the anticancer properties of 2-Amino-2-(1H-tetrazol-5-yl)ethanol is limited in the currently available scientific literature. The following application notes and protocols are based on studies of structurally related compounds, particularly tetrazole and aminothiazole derivatives, which have shown promise as anticancer agents. These notes are intended to provide a foundational framework for researchers investigating the potential of this compound and similar molecules in oncology.

Introduction

The tetrazole moiety is a key pharmacophore in medicinal chemistry, recognized as a bioisosteric analog of the carboxylic acid group, offering improved metabolic stability and bioavailability.[1] When incorporated into small molecules, tetrazoles can participate in various biological interactions, making them attractive for drug design. The combination of a tetrazole ring with an amino alcohol functionality, as seen in this compound, presents a unique chemical scaffold with potential for developing novel anticancer therapeutics. This document outlines potential applications and experimental protocols for evaluating the anticancer efficacy of this compound and its derivatives, drawing parallels from studies on related chemical structures.

Potential Mechanisms of Action

Based on the anticancer activities of related tetrazole and aminothiazole derivatives, this compound could potentially exert its anticancer effects through various mechanisms:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death. A study on a 5-fluorouracil analog containing a 5-Amino-1H-tetrazole moiety demonstrated increased efficacy in inhibiting the proliferation of gastric cancer cells, suggesting the involvement of apoptotic pathways.[2]

  • Cell Cycle Arrest: Certain thiazole derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]

  • Tubulin Polymerization Inhibition: Some 2-amino-1-thiazolyl imidazole derivatives have been found to inhibit tubulin polymerization, leading to microtubule disruption and cell cycle arrest in the G2/M phase.[4]

  • Enzyme Inhibition: In-silico studies of a 5-fluorouracil derivative with a 5-Amino-1H-tetrazole group indicated potential anti-cancer activity through the inhibition of the BCL2 enzyme.[2]

The following diagram illustrates a hypothetical signaling pathway for apoptosis induction.

This compound This compound BCL2 Inhibition BCL2 Inhibition This compound->BCL2 Inhibition Caspase Activation Caspase Activation BCL2 Inhibition->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical Apoptosis Induction Pathway.

In Vitro Anticancer Activity Data (Based on Related Compounds)

The following table summarizes the in vitro anticancer activity of various tetrazole and aminothiazole derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the potential of this compound.

Compound/DerivativeCell LineAssay TypeIC50 / ActivityReference
5-Fluorouracil-5-Amino-1H-tetrazole analogAGS (Gastric Adenocarcinoma)MTT15.67 µg/mL[2]
Thiazole Derivative 4b Leukemia HL-60CytotoxicityNot specified, but most promising[3]
2-Amino-1-thiazolyl imidazole 2 Human Gastric & Colorectal TumorsHistocultureConcentration-dependent inhibition[4]
2-(4-amino-5-methyl-4H-[2][3][5]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamideMelanoma & Breast CancerCytotoxicityActive at 10 µM

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general approach can be inferred from the synthesis of related amino alcohols and tetrazoles. A plausible synthetic route could involve the reaction of an appropriate epoxide with a tetrazole precursor followed by amination, or the construction of the tetrazole ring from a nitrile-containing amino alcohol.

The following diagram outlines a generalized workflow for the synthesis and characterization of novel anticancer compounds.

Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Purification->Structural_Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity Assays) Structural_Characterization->In_Vitro_Screening

Caption: General Drug Discovery Workflow.

This protocol is adapted from the methodology used to evaluate a 5-fluorouracil-5-Amino-1H-tetrazole analog.[2]

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., AGS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • ELISA reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using an ELISA reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol is based on the evaluation of a thiazole derivative.[3]

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Test compound

  • Phosphate Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

This protocol is based on the in-silico analysis of a 5-fluorouracil-5-Amino-1H-tetrazole derivative.[2]

Objective: To predict the binding affinity and interaction of the test compound with a target protein (e.g., BCL2).

Software:

  • Molecular docking software (e.g., AutoDock, GOLD)

  • Protein Data Bank (PDB) for the target protein structure

  • Ligand preparation software

Procedure:

  • Obtain the 3D structure of the target protein (e.g., BCL2) from the PDB.

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Draw the 3D structure of the test compound (this compound) and optimize its geometry.

  • Define the binding site on the target protein.

  • Perform the docking simulation to predict the binding poses and calculate the binding energy.

  • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The following diagram illustrates a simplified workflow for in-silico drug screening.

Target_Identification Target Identification Protein_Preparation Protein Preparation Target_Identification->Protein_Preparation Ligand_Preparation Ligand Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis Molecular_Docking->Binding_Affinity_Analysis

Caption: In-Silico Drug Screening Workflow.

Conclusion

While direct evidence for the anticancer activity of this compound is not yet established, the promising results from structurally similar compounds containing tetrazole and amino-heterocyclic scaffolds provide a strong rationale for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential of this and related molecules as novel anticancer agents. Further studies, including synthesis, in vitro screening, and mechanism of action elucidation, are warranted to fully understand the therapeutic potential of this chemical class.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-2-(1H-tetrazol-5-yl)ethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in the Cycloaddition Step

Question: We are attempting the [3+2] cycloaddition between our nitrile precursor and sodium azide, but we are observing very low to no formation of the desired tetrazole product. What are the potential causes and solutions?

Answer:

Low or no yield in the cycloaddition step is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for the success of the cycloaddition reaction.[1][2]

    • Solvent: Aprotic polar solvents like DMF or DMSO are generally effective for this reaction.[1] Some greener solvent alternatives like water or polyethylene glycol (PEG) have also been reported to be effective, particularly with appropriate catalysts.[3]

    • Temperature: The reaction often requires elevated temperatures, typically in the range of 100-130 °C.[1] If the temperature is too low, the reaction rate will be very slow.

    • Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis acid catalyst can significantly improve the yield and reduce reaction times.[2] Common catalysts include zinc salts (e.g., ZnBr₂-SiO₂), copper salts (e.g., CuSO₄·5H₂O), and various nanomaterial-based catalysts.[2][3][4]

  • Poor Quality of Reagents:

    • Sodium Azide: Ensure the sodium azide is dry and of high purity.

    • Nitrile Precursor: Verify the purity of your starting nitrile. Impurities can interfere with the reaction.

  • Presence of Water (for certain conditions): While some protocols utilize water as a solvent[3], in many cases, especially with moisture-sensitive catalysts, the presence of water can inhibit the reaction. Ensure your solvent and reagents are anhydrous if required by the specific protocol.

  • Side Reactions: The nitrile starting material may be undergoing degradation or polymerization under the reaction conditions.

Troubleshooting Workflow:

G start Low/No Product Yield check_conditions Verify Reaction Conditions (Solvent, Temperature) start->check_conditions check_reagents Assess Reagent Quality (Nitrile, Azide) check_conditions->check_reagents Conditions Correct optimize_solvent Optimize Solvent System (e.g., DMF, DMSO) check_conditions->optimize_solvent Incorrect Solvent? optimize_temp Increase Reaction Temperature check_conditions->optimize_temp Temp too low? check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure? check_side_reactions Investigate for Side Reactions (TLC, LC-MS) check_catalyst->check_side_reactions Catalyst OK optimize_catalyst Screen Different Catalysts (e.g., Zn, Cu salts) check_catalyst->optimize_catalyst Inactive? successful_product Product Formation Observed check_side_reactions->successful_product Problem Identified & Resolved optimize_solvent->check_conditions optimize_temp->check_conditions optimize_catalyst->check_catalyst purify_reagents->check_reagents new_reagents Use Fresh Batch of Reagents purify_reagents->new_reagents Purification Ineffective new_reagents->check_reagents

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Impurities

Question: Our reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of several impurities alongside the desired product. How can we minimize the formation of these impurities?

Answer:

The formation of impurities is a common challenge, especially when dealing with multifunctional molecules like this compound. The amino and hydroxyl groups can lead to side reactions if not properly managed.

Potential Causes and Solutions:

  • Lack of Protecting Groups: The amino and hydroxyl groups in the starting material or product can react with the reagents or intermediates.

    • Solution: Employ appropriate protecting groups for the amine (e.g., Boc, Cbz) and the alcohol (e.g., TBDMS, Benzyl) before the cycloaddition step. These groups can be removed after the tetrazole ring is formed.

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the starting material or product.

    • Solution: Optimize the reaction conditions to use the lowest possible temperature and shortest reaction time that still provides a reasonable yield. Microwave-assisted synthesis can sometimes reduce reaction times and minimize side product formation.[5]

  • Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures to produce amines, which can then react with your starting materials.

    • Solution: If solvent-related impurities are suspected, consider using a more stable solvent like DMSO or PEG-400.[2][4]

Logical Relationship of Impurity Formation:

G unprotected_groups Unprotected Amino/ Hydroxyl Groups side_reactions Side Reactions unprotected_groups->side_reactions harsh_conditions Harsh Reaction Conditions (High Temp, Long Time) degradation Degradation of Starting Material/Product harsh_conditions->degradation reactive_solvent Reactive Solvent (e.g., DMF decomposition) solvent_impurities Solvent-Derived Impurities reactive_solvent->solvent_impurities

Caption: Causes and effects of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most widely used method is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[5][6] This method is versatile and can be catalyzed by various Lewis acids to improve efficiency and reaction conditions.[3][4]

Q2: Are there any safety concerns I should be aware of when working with azides?

A2: Yes, sodium azide is highly toxic. Furthermore, the reaction of sodium azide with an acid (which can be formed in situ with some catalysts and solvents) can generate hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[5] All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. It is also important to avoid contact of azides with heavy metals, as this can form explosive heavy metal azides.

Q3: How do I choose the best catalyst for my reaction?

A3: The choice of catalyst depends on your specific starting material, solvent, and desired reaction conditions.

  • Copper (II) complexes have been shown to be effective and can promote greener synthesis.[4]

  • Zinc salts are also commonly used and can be supported on silica for easier removal.[2]

  • Palladium-based nanocatalysts have been used for efficient synthesis in green solvents like water or PEG-400.[3] It is often necessary to screen a few catalysts to find the optimal one for your specific substrate.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 5-substituted 1H-tetrazoles. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products.[1][5]

Q5: My final product is difficult to purify. What are some recommended purification strategies?

A5: Purification of polar molecules like this compound can be challenging.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high purity material.

  • Column Chromatography: Reversed-phase silica gel may be more effective than normal-phase silica for such polar compounds. Using a mobile phase with a buffer may be necessary to control the ionization state of the amino group and the tetrazole ring.

  • Ion-Exchange Chromatography: If the product is zwitterionic, ion-exchange chromatography can be a powerful purification technique.

Data on Reaction Conditions

The following tables summarize quantitative data on the synthesis of 5-substituted-1H-tetrazoles under various catalytic conditions, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Different Catalysts for Tetrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂ODMSO120892[4]
Pd-SMTU@boehmitePEG-400120695[3]
Fe₃O₄@L-lysine-Pd(0)Water100594[3]
ZnBr₂-SiO₂Glycerol110496[2]
CuO nanoparticles (MW)DMF1300.2599[1]

Table 2: Effect of Solvent on the Yield of 5-phenyl-1H-tetrazole

SolventTemperature (°C)Time (h)Yield (%)Reference
AcetonitrileReflux60[1]
THFReflux60[1]
EthanolReflux1050[1]
DMF1301080[1]

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed multi-step synthesis that includes protection, cycloaddition, and deprotection steps.

Overall Workflow:

G start Starting Material (Serine Derivative) step1 Protection of Amino and Hydroxyl Groups start->step1 step2 Conversion of Carboxylic Acid to Nitrile step1->step2 step3 [3+2] Cycloaddition (Tetrazole Formation) step2->step3 step4 Deprotection step3->step4 final_product Final Product: This compound step4->final_product

Caption: Proposed synthetic workflow.

Step 1: Protection of Amino and Hydroxyl Groups

  • Objective: To protect the reactive amino and hydroxyl groups of a serine derivative to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) for the protection of the amino group.

    • Stir the reaction for 12 hours at room temperature.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

    • Further protect the hydroxyl group using a suitable protecting group like TBDMS-Cl in the presence of imidazole in DMF.

Step 2: Conversion of the Ester to a Primary Amide and then to a Nitrile

  • Objective: To convert the protected amino ester to the corresponding nitrile, which is the precursor for the tetrazole ring formation.

  • Procedure:

    • Treat the protected ester with a saturated solution of ammonia in methanol to get the primary amide.

    • Dehydrate the primary amide to the nitrile using a dehydrating agent like trifluoroacetic anhydride or cyanuric chloride in a suitable solvent like DCM or THF.

Step 3: [3+2] Cycloaddition for Tetrazole Formation

  • Objective: To form the tetrazole ring via a cycloaddition reaction.

  • Procedure:

    • Dissolve the protected nitrile (1 eq) in DMF.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) or a suitable Lewis acid catalyst like zinc chloride (0.2 eq).

    • Heat the reaction mixture to 110-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into acidified water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection

  • Objective: To remove the protecting groups to obtain the final product.

  • Procedure:

    • Dissolve the protected tetrazole in a suitable solvent (e.g., dioxane or DCM).

    • Add a strong acid like HCl (4M in dioxane) or trifluoroacetic acid (TFA) to remove the Boc and TBDMS groups simultaneously.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by crystallization or chromatography to obtain this compound.

References

Technical Support Center: Purification of 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "2-Amino-2-(1H-tetrazol-5-yl)ethanol".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Potential Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] For a polar molecule like this compound, consider polar solvents such as water, ethanol, methanol, or mixtures like ethanol/water.[3] Conduct small-scale solubility tests with various solvents to identify the optimal one.[2][4]
Excessive Solvent Used Using the minimum amount of near-boiling solvent to dissolve the crude product is crucial for maximizing yield.[2] If too much solvent is used, the solution may not become saturated upon cooling, leading to poor crystal formation. If this is suspected, carefully evaporate some of the solvent and allow the solution to cool again.[5]
Crystals Lost During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[2]
Premature Crystallization If the solution cools too quickly, impurities can be trapped in the crystal lattice. Ensure slow cooling to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[3]
"Oiling Out" The compound may separate as an oil instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent.[1] To remedy this, add a small amount of a solvent in which the compound is more soluble to the hot solution, or try a different solvent system altogether.[4]
Issue 2: Ineffective Purification by Column Chromatography
Potential Cause Recommended Solution
Compound Streaking on the Column Due to its polar and potentially zwitterionic nature, this compound may interact strongly with the stationary phase (e.g., silica gel), causing streaking. For compounds with both amine and carboxylic acid-like (tetrazole) groups, consider using a modified mobile phase. Adding a small amount of a volatile base like triethylamine or ammonia can suppress the interaction of the amino group with silica. Conversely, adding a small amount of a volatile acid like acetic acid or formic acid can protonate the amine and may improve elution, though this could also affect the tetrazole group. Another approach is to use reverse-phase chromatography on C18 silica with a mobile phase of acetonitrile and water.[6]
Poor Separation from Polar Impurities If impurities have similar polarity to the target compound, separation on silica gel can be challenging. Consider using a different stationary phase, such as alumina or a bonded phase like an amino column (for HILIC).[7][8][9] For structurally similar amino tetrazoles, flash column chromatography with a mobile phase of dichloromethane and methanol has been used.[10]
Compound is not Eluting The high polarity of the compound may cause it to remain adsorbed to the stationary phase. Gradually increase the polarity of the mobile phase. For instance, if using a dichloromethane/methanol system, increase the percentage of methanol. If the compound still does not elute, consider switching to a more polar mobile phase system or a different type of chromatography, such as ion-exchange.
Ion-Exchange Chromatography Issues For zwitterionic compounds like amino tetrazoles, cation-exchange chromatography can be an effective purification method.[10] If using a cation-exchange column (e.g., Dowex 50), the compound will bind to the resin and can be eluted with an aqueous base, such as dilute aqueous ammonia.[10] Ensure the pH of the loading solution allows for the protonation of the amino group.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound that are relevant for its purification?

A1: this compound is a small molecule with a molecular weight of approximately 129.12 g/mol .[11] It contains both a basic amino group and an acidic tetrazole ring, as well as a hydroxyl group. This combination of functional groups makes the molecule polar and capable of hydrogen bonding, which will influence its solubility and chromatographic behavior.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Start by testing the solubility of a small amount of your crude material in a range of polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethanol/water).[3][4] The goal is to find a solvent that requires heating to dissolve the compound and allows for crystal formation upon cooling.[1][2]

Q3: Can I use normal-phase column chromatography to purify this compound?

A3: Yes, but it may be challenging due to the compound's high polarity. You will likely need a highly polar mobile phase, such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol.[10] Be prepared for potential issues like streaking. Adding a small amount of a modifier like triethylamine or ammonia to the mobile phase might be necessary to achieve good peak shape.

Q4: Are there alternative chromatography techniques that are well-suited for this type of molecule?

A4: Yes, for highly polar and potentially charged molecules, consider the following alternatives:

  • Reverse-Phase Chromatography (C18): Using a mobile phase of water/acetonitrile or water/methanol, possibly with a buffer or ion-pairing agent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds. An amino- or silica-based column can be used with a high organic content mobile phase.[8][9]

  • Ion-Exchange Chromatography: Given the presence of an amino group and an acidic tetrazole ring, ion-exchange chromatography is a strong candidate. Cation-exchange chromatography has been successfully used for other amino tetrazoles.[10]

Q5: How can I remove colored impurities from my product?

A5: If your product is contaminated with colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the filtration step in your recrystallization protocol.[4] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use a minimal amount of charcoal to avoid adsorbing your product.

Experimental Protocols

As no specific purification protocol for this compound was found in the literature, the following are generalized protocols based on the purification of structurally similar compounds and general laboratory techniques. These protocols should be considered as starting points and may require optimization.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a few milligrams of the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A mixture of a less polar solvent and a more polar solvent, for example, dichloromethane and methanol. The ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting_Workflow Purification Troubleshooting for this compound start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography recrystallization_success Pure Crystals Obtained recrystallization->recrystallization_success Success recrystallization_fail Low Yield or Oiling Out recrystallization->recrystallization_fail Failure end End recrystallization_success->end recrystallization_fail->column_chromatography Alternative issue_identified Issue Identified recrystallization_fail->issue_identified optimize_solvent Optimize Solvent System optimize_solvent->recrystallization column_success Pure Product Obtained column_chromatography->column_success Success column_fail Poor Separation or Streaking column_chromatography->column_fail Failure column_success->end modify_column_conditions Modify Mobile Phase / Stationary Phase column_fail->modify_column_conditions Troubleshoot alt_chromatography Consider Alternative Chromatography (HILIC, Ion-Exchange) column_fail->alt_chromatography Alternative modify_column_conditions->column_chromatography alt_chromatography->column_chromatography issue_identified->optimize_solvent Address Issue

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Tetrazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in tetrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-substituted-1H-tetrazoles?

The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This reaction is typically catalyzed by Lewis or Brønsted acids to activate the nitrile substrate.[3] Common azide sources include sodium azide (NaN₃), often used with catalysts like zinc, copper, or cobalt complexes.[3][4] Alternative methods include multicomponent reactions, which can offer convergent access to various tetrazole scaffolds.[2][5]

Q2: What are the critical safety precautions when working with sodium azide?

Sodium azide (NaN₃) is highly toxic and can be explosive, especially when heated or in contact with heavy metals.[6][7][8]

  • Handling: Always handle solid sodium azide and concentrated solutions in a chemical fume hood.[8][9] Use non-metallic spatulas (e.g., ceramic or plastic) to avoid the formation of shock-sensitive heavy metal azides.[7][8]

  • Acid Contact: Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃) gas.[7][8][10] Reactions should be run under conditions that minimize HN₃ release, such as in neutral or slightly alkaline aqueous solutions.[11]

  • Waste Disposal: Never dispose of azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[8][10] All azide waste must be collected and disposed of as hazardous waste according to institutional protocols.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves (e.g., nitrile).[8][9]

Q3: How can I monitor the progress of my tetrazole formation reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. The disappearance of the starting nitrile spot and the appearance of a new, typically more polar, product spot indicates conversion.[12] Stains like bromocresol green can be useful for visualizing the acidic tetrazole product, which often appears as a yellow spot.[12] For more quantitative analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction mixture.

Q4: What are the typical work-up and purification procedures for tetrazoles?

Due to their acidic nature, 5-substituted-1H-tetrazoles can often be purified via acid-base extraction.[13]

  • After the reaction, the mixture is typically acidified (e.g., with HCl) to protonate the tetrazole.

  • The protonated tetrazole can then be extracted into an organic solvent like ethyl acetate.

  • Impurities such as unreacted nitrile and catalyst residues can be removed during this extraction process.[13]

  • The final product is often a crystalline solid that can be further purified by recrystallization.[13]

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve experimental issues.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no formation of the desired tetrazole product. What are the possible causes and solutions?

A: Low or no yield is a common issue stemming from several factors related to reagents, reaction conditions, or the substrate itself.

Possible Causes & Suggested Solutions

  • Inactive Catalyst: The Lewis or Brønsted acid catalyst is crucial for activating the nitrile.[3][14]

    • Solution: Ensure your catalyst (e.g., ZnBr₂, ZnCl₂, CuSO₄) is anhydrous and active. If using a zinc salt in water, ensure it has dissolved.[11] Consider trying a different catalyst system, as some may be more effective for your specific substrate.[3]

  • Poor Solvent Choice: The reaction solvent significantly impacts yield.

    • Solution: Polar aprotic solvents like DMF and DMSO are commonly used and often give high yields.[4][15] For greener approaches, water with a zinc salt catalyst is an excellent option.[11][16] Protic solvents like ethanol or methanol can sometimes lead to lower yields.[4][15]

  • Insufficient Temperature or Reaction Time: Tetrazole formation, especially with unactivated nitriles, can require significant thermal energy and time.

    • Solution: Ensure the reaction is heated to the appropriate temperature (often 100-130°C).[4][15] Monitor the reaction by TLC and allow it to run for an extended period (12-48 hours) if necessary.[4] Microwave heating can sometimes accelerate the reaction and improve yields.[3][15]

  • Substrate Reactivity: Electron-poor aromatic nitriles or sterically hindered nitriles can be less reactive.

    • Solution: For these challenging substrates, more forcing conditions (higher temperature, longer time) or a more active catalyst system may be required. The choice of catalyst can be critical; for example, cobalt complexes have shown high efficiency.[4]

  • Moisture Contamination: In non-aqueous reactions, moisture can hydrolyze the nitrile to an amide, a common side product.

    • Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

dot graph TDD { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

// Define nodes Start [label="Low/No Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagents\n(Azide, Nitrile, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Review Conditions\n(Temp, Time, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Assess Substrate\n(Sterics, Electronics)", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst [label="Solution:\nUse fresh/anhydrous catalyst.\nTry alternative (e.g., Co, Cu).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conditions [label="Solution:\nIncrease temperature.\nExtend reaction time.\nSwitch to DMF/DMSO or H₂O.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Substrate [label="Solution:\nUse more forcing conditions.\nSelect a highly active catalyst.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Moisture [label="Solution:\nUse anhydrous solvent.\nRun under inert atmosphere.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges Start -> CheckReagents [label="Possible Cause"]; Start -> CheckConditions [label="Possible Cause"]; Start -> CheckSubstrate [label="Possible Cause"];

CheckReagents -> Sol_Catalyst [label="Inactive Catalyst?"]; CheckReagents -> Sol_Moisture [label="Moisture Present?"]; CheckConditions -> Sol_Conditions; CheckSubstrate -> Sol_Substrate; }

Caption: Troubleshooting logic for low or no product yield.

Problem 2: Difficulty with Product Isolation/Purification

Q: I've confirmed product formation via TLC/LCMS, but I'm struggling to isolate the pure tetrazole. What should I do?

A: Isolation issues often arise from the unique physicochemical properties of tetrazoles, such as their acidity and high polarity.

Possible Causes & Suggested Solutions

  • Incomplete Precipitation: Tetrazoles are acidic (pKa similar to carboxylic acids) and may not precipitate fully if the pH is not low enough.[13]

    • Solution: Adjust the aqueous phase to a pH of 1-2 with a strong acid (e.g., 2N HCl) to ensure the tetrazole is fully protonated and less water-soluble.

  • Product is Too Water-Soluble: Some tetrazoles, especially those with polar functional groups, remain soluble in the aqueous layer even at low pH.

    • Solution: If standard extraction with ethyl acetate or DCM fails, try continuous liquid-liquid extraction. Alternatively, you can try to "salt out" the product by saturating the aqueous layer with NaCl before extraction.[17] In some cases, using an ion-exchange resin can be an effective purification method.[17]

  • Difficulty Removing Solvent: High-boiling polar solvents like DMF or DMSO can be difficult to remove completely.

    • Solution: After the main extraction, perform several washes of the organic layer with brine (saturated NaCl solution) to pull the residual DMF/DMSO into the aqueous phase. Azeotropic removal with heptane or toluene on a rotary evaporator can also be effective.

Data & Protocols

Table 1: Comparison of Catalytic Systems for 5-Phenyl-1H-tetrazole Synthesis
Catalyst (mol%)Azide SourceSolventTemp (°C)Time (h)Yield (%)Reference
Co-Complex (1)NaN₃DMSO1101299[4]
ZnBr₂ (100)NaN₃Water100+12-24>95[3][11]
CuO NPs (5)NaN₃DMF130MW (15 min)99[15]
CuSO₄·5H₂ONaN₃DMSO--95
NoneNaN₃DMF12044Low/None[12]

This table summarizes data for the reaction of benzonitrile with sodium azide. MW = Microwave irradiation.

General Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

This protocol is adapted from the method developed by Sharpless and coworkers.[11][16]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Combine Nitrile (1 eq), NaN₃ (1.2 eq), and ZnBr₂ (1 eq) in a round-bottom flask. B 2. Add water to create a ~1M solution. A->B C 3. Add a stir bar and fit with a reflux condenser. B->C D 4. Heat the mixture to reflux (approx. 105-110°C). C->D E 5. Stir vigorously for 12-24 hours. Monitor by TLC. D->E F 6. Cool to room temperature. Add water and ethyl acetate. E->F G 7. Acidify to pH 1-2 with concentrated HCl. F->G H 8. Separate layers. Extract aqueous phase 2x with ethyl acetate. G->H I 9. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. H->I

Caption: General workflow for zinc-catalyzed tetrazole synthesis.

Methodology:

  • Reagents: To a round-bottom flask equipped with a magnetic stir bar, add the organic nitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).

  • Solvent: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the nitrile.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to a vigorous reflux (typically >100°C). Allow the reaction to stir for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid until the pH of the aqueous layer is between 1 and 2 (check with pH paper). Caution: This step should be performed in a well-ventilated fume hood as toxic HN₃ may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole, which can be further purified by recrystallization if necessary.

References

Technical Support Center: Green Synthesis of Vicinal Amino Alcohols and Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Green Synthesis of Vicinal Amino Alcohols

Vicinal amino alcohols are important structural units in many biologically active compounds. A common and atom-economical method for their synthesis is the ring-opening of epoxides with amines. Green chemistry approaches to this transformation focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Frequently Asked Questions (FAQs)

Q1: What are the key green chemistry principles applicable to the synthesis of vicinal amino alcohols?

A1: The primary green chemistry principles for vicinal amino alcohol synthesis include:

  • Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a key strategy.[1][2][3][4]

  • Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents is crucial. Green catalysts can include reusable heterogeneous catalysts, organocatalysts like tertiary amines, or readily available metal salts.[1][2][5]

  • Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[6][7]

  • Atom Economy: The ring-opening of epoxides with amines is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the final product.

Q2: Is it possible to perform the aminolysis of epoxides in water?

A2: Yes, water is an excellent green solvent for the ring-opening of epoxides with amines.[1][5] It is non-toxic, inexpensive, and can promote the reaction. In some cases, the reaction can proceed in water without the need for any catalyst.[8]

Q3: What are the advantages of using microwave-assisted synthesis for vicinal amino alcohols?

A3: Microwave-assisted synthesis offers several advantages, including:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[6][7]

  • Improved Yields: Often, microwave synthesis leads to higher product yields.

  • Reduced Side Reactions: The localized and rapid heating can minimize the formation of byproducts.

  • Solvent-Free Conditions: In many cases, microwave-assisted reactions can be carried out without a solvent.

Troubleshooting Guide: Vicinal Amino Alcohol Synthesis
Issue Potential Cause Troubleshooting Suggestion Relevant Green Chemistry Principle
Low or No Reaction Insufficient reactivity of the amine or epoxide.- Consider using a catalyst such as a tertiary amine (e.g., DABCO) or a Lewis acid (e.g., YCl₃) to activate the epoxide ring.[1][2] - If using conventional heating, consider switching to microwave irradiation to increase the reaction rate.[6][7]Catalysis, Energy Efficiency
Poor Regioselectivity Nucleophilic attack occurring at both carbons of the epoxide ring.- The choice of solvent can influence regioselectivity. Experiment with different green solvents like water or ethanol. - The nature of the amine and the epoxide substituents also plays a crucial role. For styrene oxide, aromatic amines tend to attack the benzylic carbon, while aliphatic amines attack the terminal carbon.[9] - Using a catalyst can sometimes enhance regioselectivity.[2]Use of Safer Solvents, Catalysis
Formation of Diol Byproduct Presence of water acting as a nucleophile.- If water is not the intended solvent, ensure all reagents and glassware are dry. - If the reaction is being conducted in water, consider adjusting the reaction temperature or using a catalyst to favor the aminolysis reaction.Prevention of Waste
Difficult Product Isolation Product is soluble in the reaction medium.- If the reaction is performed in water, consider extraction with a biodegradable solvent. - For solvent-free reactions, purification can often be achieved by direct crystallization or column chromatography using green eluents.Use of Safer Solvents
Quantitative Data Summary

The following table summarizes reaction conditions and yields for different green synthetic approaches to vicinal amino alcohols.

Epoxide Amine Catalyst/Conditions Solvent Time Yield (%) Reference
Styrene OxideAnilineDABCO (1 mol%)Water6 h95[1]
Propylene OxideMorpholineEt₃N (1 mol%)Water8 h92[1]
Cyclohexene OxideAnilineYCl₃ (1 mol%)Solvent-free30 min94[2]
1-Phenylcyclohexene oxideMethylamineMicrowave (100 °C)Methanol7 h62[6]
Vinyl epoxideAllyl amineMicrowave (120 °C), LiOTfAcetonitrile1 h97[6]
Experimental Protocols

Protocol 1: Tertiary Amine-Catalyzed Synthesis of 2-(Phenylamino)phenylethanol in Water [1]

  • To a round-bottom flask, add styrene oxide (1 mmol), aniline (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.01 mmol, 1 mol%).

  • Add 5 mL of water to the flask.

  • Stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Protocol 2: Microwave-Assisted Synthesis of a β-Amino Alcohol [6]

  • In a sealed microwave vessel, combine the epoxide (1 mmol) and the amine (1-3 equivalents).

  • If required, add a promoter like lithium triflate (1 eq) and a minimal amount of a suitable solvent (e.g., acetonitrile).

  • Place the vessel in a microwave reactor and irradiate at the specified temperature (e.g., 120 °C) and time (e.g., 1 hour).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure amino alcohol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Epoxide, Amine, Catalyst (optional) mixing Mixing of Reactants reagents->mixing solvent Green Solvent (e.g., Water) or Solvent-Free solvent->mixing heating Heating (Conventional or Microwave) mixing->heating extraction Extraction (if necessary) heating->extraction purification Purification (e.g., Chromatography) extraction->purification product Vicinal Amino Alcohol purification->product

Caption: General workflow for the green synthesis of vicinal amino alcohols.

Section 2: Green Synthesis of Tetrazoles

Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry. Traditional methods for their synthesis often involve hazardous reagents like sodium azide and harsh reaction conditions. Green chemistry approaches aim to develop safer and more sustainable synthetic routes.

Frequently Asked questions (FAQs)

Q1: What are the main green strategies for synthesizing tetrazoles?

A1: Key green strategies for tetrazole synthesis include:

  • Multicomponent Reactions (MCRs): Reactions like the Ugi-azide reaction allow for the synthesis of complex tetrazole derivatives in a single step, which is highly atom- and step-economical.[10][11]

  • Alternative Energy Sources: Ultrasound irradiation has been shown to be an effective method to promote tetrazole synthesis, often leading to shorter reaction times and higher yields under mild conditions.[12][13][14][15][16]

  • Use of Greener Solvents: Water and other environmentally benign solvents are being explored to replace traditional organic solvents.[17]

  • Catalyst-Free Reactions: Several methods have been developed that proceed efficiently without the need for a catalyst, reducing waste and cost.[10][11]

Q2: How can the hazards associated with sodium azide be mitigated in tetrazole synthesis?

A2: While replacing sodium azide is the ultimate goal, its hazards can be mitigated by:

  • Using it in situ generated from less hazardous precursors.

  • Employing flow chemistry to handle small quantities at a time.

  • Careful quenching of any residual azide after the reaction is complete.

Q3: What is the Ugi-azide reaction and why is it considered a green method?

A3: The Ugi-azide reaction is a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl azide) to form a 1,5-disubstituted tetrazole. It is considered green because it is a one-pot reaction with high atom economy, and it allows for the rapid generation of molecular diversity from simple starting materials.[10][11][14]

Troubleshooting Guide: Tetrazole Synthesis
Issue Potential Cause Troubleshooting Suggestion Relevant Green Chemistry Principle
Low Yield Incomplete reaction or side reactions.- For nitrile-azide cycloadditions, consider using a catalyst like zinc salts in water.[18] - Employing ultrasound irradiation can often improve yields and reduce reaction times.[12][13][14][15][16] - For multicomponent reactions, ensure the purity of all starting materials.Catalysis, Energy Efficiency
Reaction Not Proceeding Low reactivity of the nitrile.- The 1,3-dipolar cycloaddition with unactivated nitriles like acetonitrile can have a high activation energy.[19][20] - Consider using an activated nitrile or switching to a different synthetic route, such as a multicomponent reaction.[21]Designing Safer Chemicals
Safety Concerns with Azides Explosive nature of hydrazoic acid and heavy metal azides.- Avoid the use of heavy metal azides.[22] - Use sodium azide with an ammonium salt (e.g., triethylammonium chloride) to generate hydrazoic acid in situ.[23] - Ensure proper safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.Accident Prevention
Product Purification Challenges Product is highly polar and water-soluble.- After reaction work-up, consider acid-base extraction to isolate the tetrazole. - If the product is in a high-boiling solvent like DMF or DMSO, it can be removed by adding water and extracting with a suitable organic solvent.[20]Use of Safer Solvents
Quantitative Data Summary

The following table provides an overview of reaction conditions and yields for various green tetrazole synthesis methods.

Starting Material Reagents Conditions Solvent Time Yield (%) Reference
BenzonitrileNaN₃L-proline catalystDMF2 h95[18]
Various Aldehydes & AminesIsocyanide, TMSN₃UltrasoundSolvent-free15-30 min39-55[14]
Pyrazole aldehyde, AmineIsocyanide, NaN₃UltrasoundSolvent-free15 minHigh[15]
Various NitrilesNaN₃ZnCl₂Water24 h80-95[18]
Experimental Protocols

Protocol 3: Ultrasound-Assisted Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles [14]

  • In a reaction vessel, mix the aldehyde (1 mmol), amine (1 mmol), isocyanide (1 mmol), and trimethylsilyl azide (1.1 mmol).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for the specified time (e.g., 15-30 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, add methanol (5 mL) and stir for 10 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired tetrazole.

Protocol 4: L-Proline Catalyzed Synthesis of 5-Substituted-1H-tetrazoles [18]

  • To a solution of the nitrile (1 mmol) in DMF (3 mL), add sodium azide (1.5 mmol) and L-proline (0.1 mmol, 10 mol%).

  • Heat the reaction mixture at 120 °C for the required time (e.g., 2 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Acidify with dilute HCl to pH ~3.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Recrystallize from a suitable solvent to obtain the pure tetrazole.

Logical Relationship Diagram

G cluster_tetrazole Green Tetrazole Synthesis Strategies cluster_benefits Benefits MCR Multicomponent Reactions (e.g., Ugi-Azide) High_Yield High Yields MCR->High_Yield Atom_Economy High Atom Economy MCR->Atom_Economy Ultrasound Ultrasound-Assisted Synthesis Ultrasound->High_Yield Short_Time Short Reaction Times Ultrasound->Short_Time Green_Solvents Green Solvents (e.g., Water) Safety Improved Safety Green_Solvents->Safety Sustainability Sustainability Green_Solvents->Sustainability Catalyst_Free Catalyst-Free Methods Catalyst_Free->Atom_Economy Catalyst_Free->Sustainability

Caption: Key green chemistry strategies for tetrazole synthesis and their benefits.

References

Stability issues of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Tetrazole compounds, particularly those with amino substituents, can be susceptible to thermal decomposition.[1][2]

  • Light Exposure: Exposure to ultraviolet (UV) light can induce photochemical degradation, leading to the cleavage of the tetrazole ring.[3][4][5] The choice of solvent can influence the pathway of photodegradation.[3]

  • pH of the Solution: The tetrazole ring is acidic and will be ionized at physiological pH.[6][7] While generally stable, extreme pH values may affect the overall stability of the molecule.

  • Oxidizing Agents: The presence of strong oxidizing agents or radicals, such as hydroxyl radicals generated during radiolysis, can lead to degradation.[8][9]

  • Solvent: The polarity and protic nature of the solvent can influence the tautomeric equilibrium of the tetrazole ring and potentially affect degradation pathways.[6]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the general chemistry of tetrazoles, likely pathways include:

  • Thermal Decomposition: This may involve the elimination of molecular nitrogen and the formation of various nitrogen-containing organic molecules.[2][10]

  • Photochemical Ring Cleavage: UV irradiation can lead to the cleavage of the tetrazole ring, potentially forming nitrilimines or other reactive intermediates that can subsequently react to form a variety of products.[4][5]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of your solution is High-Performance Liquid Chromatography (HPLC).[11] An HPLC method can be developed to separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time. Other useful analytical techniques include:

  • UV-Vis Spectroscopy: To monitor changes in the absorption spectrum that may indicate degradation.[11]

  • Mass Spectrometry (MS): To identify the mass of potential degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of any significant degradation products.[11]

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

  • Strong Acids or Bases: These could affect the ionization state and potentially catalyze degradation.

  • Strong Oxidizing Agents: These could lead to oxidative degradation of the molecule.

  • Reactive Aldehydes or Ketones: The primary amino group could potentially react with these functional groups to form imines.

It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of potency or decreased concentration of the active compound over time. 1. Thermal degradation. 2. Photodegradation. 3. pH instability. 4. Reaction with other components in the solution.1. Store solutions at recommended temperatures (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles. 2. Protect solutions from light by using amber vials or storing them in the dark. 3. Ensure the pH of the solution is within a stable range for the compound. Buffer the solution if necessary. 4. Conduct compatibility studies with all formulation components.
Appearance of unknown peaks in the HPLC chromatogram. 1. Formation of degradation products.1. Characterize the unknown peaks using techniques like LC-MS or NMR to identify the degradation products. 2. Investigate the root cause of degradation (e.g., temperature, light, pH) and take corrective actions as described above.
Change in the color or clarity of the solution. 1. Formation of insoluble degradation products. 2. Chemical reaction leading to colored byproducts.1. Stop using the solution immediately. 2. Try to identify the precipitate or colored species. 3. Review the storage conditions and formulation for any potential incompatibilities.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on the general stability of tetrazole compounds. This data is for example purposes only and does not represent experimentally verified results for this compound.

Table 1: Illustrative Thermal Stability of this compound in Aqueous Buffer (pH 7.4)

TemperatureStorage DurationRemaining Compound (%)
4°C30 days99.5
25°C30 days95.2
40°C30 days85.1

Table 2: Illustrative Photostability of this compound in Methanol Solution (ICH Guideline Conditions)

Light ExposureDurationRemaining Compound (%)
Cool white fluorescent light (1.2 million lux hours)10 days92.3
UV-A light (200 watt hours/square meter)10 days88.7
Dark Control10 days99.8

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

  • Objective: To quantify the concentration of this compound and separate it from potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the solution to be tested with the mobile phase (initial conditions) to an appropriate concentration.

Protocol 2: Forced Degradation Study

  • Objective: To investigate the potential degradation pathways of this compound under stress conditions.

  • Methodology:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution to intense UV light (e.g., in a photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to assess the extent of degradation and the profile of degradation products.

Visualizations

Degradation_Pathway cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products MainCompound This compound RingCleavage Ring Cleavage Products MainCompound->RingCleavage N₂ Elimination Oxidation Oxidation Products MainCompound->Oxidation Other Other Byproducts MainCompound->Other Heat Heat Light Light (UV) OxidizingAgents Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Prepare Solution of This compound Stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Quantify Quantify Remaining Compound and Degradants Analyze->Quantify End Assess Stability Profile Identify->End Quantify->End

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Stability Issue Observed (e.g., Potency Loss, New Peaks) CheckStorage Were Storage Conditions (Temp, Light) Correct? Start->CheckStorage Start Here CheckpH Is the Solution pH within the Expected Range? CheckStorage->CheckpH Yes ActionStorage Correct Storage Conditions: - Store at recommended temperature - Protect from light CheckStorage->ActionStorage No CheckCompatibility Are there any known Incompatibilities in the Formulation? CheckpH->CheckCompatibility Yes ActionpH Adjust and Buffer pH of the Solution CheckpH->ActionpH No ActionCompatibility Reformulate to Remove Incompatible Components CheckCompatibility->ActionCompatibility Yes FurtherInvestigation Conduct Forced Degradation Study to Identify Cause CheckCompatibility->FurtherInvestigation No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing Aminotetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminotetrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low or non-existent yield of 5-aminotetrazole. What are the common causes?

A: Low or no yield can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the purity and correct stoichiometry of your starting materials, such as cyanamide, dicyandiamide, aminoguanidine salts, and sodium azide.

  • Temperature Control: The reaction temperature is critical. For methods involving diazotization, the temperature should be kept low (e.g., below 25°C) to prevent the decomposition of nitrous acid.[1] For cyclization, a specific elevated temperature or reflux is often required.[2][3]

  • pH Management: The pH of the reaction medium plays a crucial role. In syntheses reacting cyanamide with an azide salt, maintaining a near-neutral pH minimizes the formation of dangerous hydrazoic acid.[2] The final product is typically precipitated by acidifying the solution to a pH below 3-4.[2][3]

  • Acid Reagent Choice: When using the cyanamide/azide route, the choice of acid reagent is important. An acid with a pKa between 3 and 7 is often preferred to buffer the reaction.[2]

  • Reaction Time: Ensure sufficient time for both the initial reaction and the subsequent cyclization step, which can take several hours at reflux.[3]

Q2: My reaction mixture is foaming excessively during the diazotization step. How can I manage this?

A: Foaming is typically caused by the decomposition of nitrous acid, which releases nitrogen gas.[3] To control this:

  • Slow Reagent Addition: Add the sodium nitrite solution very slowly to the acidic solution of aminoguanidine. A controlled, dropwise addition over at least 30 minutes is recommended.[1]

  • Efficient Stirring: Maintain vigorous and constant stirring to ensure immediate mixing and prevent localized concentration buildups.

  • Temperature Regulation: Keep the reaction vessel in a cooling bath to maintain the recommended low temperature. If foaming begins, pause the addition of nitrite until it subsides.[3]

Q3: The final 5-aminotetrazole product is discolored. How can I obtain a pure, white crystalline product?

A: Discoloration often indicates the presence of impurities from side reactions.

  • Purity of Reactants: Use high-purity starting materials to minimize contaminants.

  • Controlled Reaction Conditions: Strictly adhere to the recommended temperature and pH profiles for the synthesis. A slight yellowing of the solution during diazotization can be normal, but dark coloration suggests decomposition.[4]

  • Purification: If the isolated product is discolored, recrystallization from water is the most common purification method. The crude product can be dissolved in hot water, filtered to remove insoluble impurities, and allowed to cool slowly to form pure crystals.[4]

Q4: My 5-aminotetrazole product is not crystallizing from the solution after acidification. What should I do?

A: 5-aminotetrazole is known to form supersaturated solutions, making crystallization difficult at times.[3]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside wall of the flask with a glass rod below the liquid surface. This action can create nucleation sites for crystal growth.[3]

  • Seeding: Introduce a "seed" crystal of 5-aminotetrazole from a previous successful batch to initiate crystallization.

  • pH Adjustment: Double-check that the pH is optimal for precipitation. A pH of around 4 is often cited for neutralizing the solution before cooling.[3]

  • Patience: Allow the solution to stand undisturbed in a cool place (e.g., refrigerator) overnight.[3]

Q5: What are the most critical safety precautions when synthesizing aminotetrazoles?

A: Safety is paramount, especially given the hazardous nature of the reagents and products.

  • Hydrazoic Acid (HN₃) Avoidance: Hydrazoic acid is highly toxic and explosive. Syntheses involving sodium azide and acid should always be performed in a well-ventilated fume hood.[5][6] A key advantage of some modern methods is the minimization of free hydrazoic acid by maintaining a neutral pH during the reaction.[2]

  • Explosive Salts: Be aware that 5-aminotetrazole can form explosive heavy metal salts (e.g., with lead, cobalt, nickel).[3][7] Avoid contact with metals.[7] Diazotized 5-aminotetrazole is also unstable and can be explosive.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Handling Precautions: Avoid all personal contact, including inhalation of dust.[7] Wash hands thoroughly after handling. In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[5][6]

Data Presentation: Reaction Condition Summaries

Table 1: Optimized Parameters for 5-Aminotetrazole Synthesis (Cyanamide/Azide Method)

ParameterRecommended ConditionRationale / NotesSource(s)
Reactants Cyanamide or Dicyandiamide, Azide SaltCommon starting materials for this route.[2]
Acid Reagent Acid with pKa of 3-7 (e.g., Boric Acid, Acetic Acid)Acts as a proton source and buffer to keep the reaction near neutral pH, minimizing HN₃ formation.[2]
Reagent Ratio ~1.5 moles of acid reagent per mole of azide saltA stoichiometric excess of acid is preferred.[2]
Reaction Temperature 75°C to RefluxElevated temperature is required to drive the reaction.[2]
Precipitation pH < 3The reaction mixture is acidified with a strong acid to protonate the 5-aminotetrazole, causing it to precipitate.[2]

Table 2: Optimized Parameters for 5-Aminotetrazole Synthesis (Thiele's Method)

ParameterRecommended ConditionRationale / NotesSource(s)
Reactants Aminoguanidine Salt (e.g., Bicarbonate), Sodium NitriteClassic route to 5-aminotetrazole.[3][8]
Diazotization Temp. < 25°CLow temperature is critical to prevent the decomposition of nitrous acid and ensure smooth diazotization.[1]
Cyclization Heating on a water bath / Reflux for ~2.5-4 hoursHeat is required to induce the cyclization of the diazotized intermediate to form the tetrazole ring.[1][3]
Neutralization pH ~4The solution is neutralized (or made slightly acidic) before cooling to facilitate product crystallization.[3]
Expected Yield 70-74%Typical yield for this well-established method.[3]

Experimental Protocols

Protocol 1: Synthesis via Thiele's Method (from Aminoguanidine)

This protocol is adapted from established procedures.[1][3]

  • Preparation: In a flask equipped with a stirrer and placed in a cooling bath, dissolve aminoguanidine bicarbonate in a dilute solution of a strong mineral acid (e.g., HCl or H₂SO₄).

  • Diazotization: Cool the solution to below 20°C. Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise over at least 30 minutes, ensuring the temperature does not exceed 25°C. Maintain constant stirring.

  • Intermediate Check: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 20-30 minutes.

  • Cyclization: Remove the cooling bath. Slowly neutralize the solution by adding a base (e.g., sodium carbonate or ammonia solution) until foaming ceases. Then, heat the mixture to reflux using a water bath for 2.5 to 4 hours. This step forms the tetrazole ring.

  • Precipitation: Turn off the heat and allow the solution to cool. Once it is no longer boiling, carefully acidify the mixture to a pH of approximately 4 with an acid like sulfuric acid.

  • Isolation: Cool the solution to room temperature and then let it stand, ideally overnight, to allow for complete crystallization of 5-aminotetrazole monohydrate.

  • Purification: Collect the crystals by filtration, wash them with cold water, and allow them to air dry or dry in an oven at a temperature sufficient to remove the water of hydration (~110°C) if the anhydrous form is desired.[4]

Protocol 2: Synthesis via Neutral Conditions (from Cyanamide)

This protocol is based on the principles described in U.S. Patent 5,451,682.[2]

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, combine an azide salt (e.g., sodium azide), cyanamide, and a suitable acid reagent (e.g., boric acid, pKa ~9.2, though acids with pKa 3-7 are preferred).

  • Heating: Heat the mixture to a temperature between 75°C and the reflux temperature of the solvent.

  • Reaction: Maintain this temperature and continue stirring until the reaction is substantially complete. The reaction proceeds at a near-neutral pH, which minimizes the risk associated with hydrazoic acid.

  • Acidification & Precipitation: After the reaction is complete, cool the mixture. Acidify the reaction solution with a strong acid (e.g., HCl, H₂SO₄) to a pH value of 3 or below. This protonates the 5-aminotetrazole, causing it to precipitate out of the solution.

  • Isolation: Isolate the precipitated 5-aminotetrazole by filtration.

  • Washing & Drying: Wash the collected solid with cold water to remove any remaining salts and impurities. Dry the product to yield 5-aminotetrazole.

Visualized Workflows

G cluster_workflow Troubleshooting Workflow: Low Yield in Aminotetrazole Synthesis start Start: Low / No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Use pure reagents & recalculate stoichiometry reagents_ok->fix_reagents No   check_temp 2. Review Temperature Control (Diazotization & Cyclization) reagents_ok->check_temp  Yes fix_reagents->check_reagents temp_ok Temp OK? check_temp->temp_ok fix_temp Action: Calibrate equipment & ensure strict temp. adherence temp_ok->fix_temp No   check_ph 3. Confirm pH at Key Stages (Reaction & Precipitation) temp_ok->check_ph  Yes fix_temp->check_temp ph_ok pH OK? check_ph->ph_ok fix_ph Action: Use calibrated pH meter & adjust pH carefully ph_ok->fix_ph No   check_time 4. Check Reaction Time & Mixing Efficiency ph_ok->check_time  Yes fix_ph->check_ph time_ok Time/Mixing OK? check_time->time_ok fix_time Action: Increase reaction time & ensure vigorous stirring time_ok->fix_time No   end_node Problem Resolved / Re-evaluate Entire Protocol time_ok->end_node  Yes fix_time->check_time

Caption: A troubleshooting flowchart for diagnosing low-yield issues.

References

Technical Support Center: Synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q1: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction time may be insufficient for the complete conversion of starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Suboptimal Reaction Temperature: The temperature plays a crucial role in the cycloaddition reaction to form the tetrazole ring.[1][2] Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures might promote the formation of side-products.

  • Moisture in Reaction: The presence of water can hydrolyze the nitrile starting material to the corresponding amide, which is a common side-reaction.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Reagents: The purity of the starting materials, particularly the nitrile and the azide source (e.g., sodium azide), is critical. Impurities can interfere with the reaction and lead to the formation of byproducts. Use reagents of high purity from reliable suppliers.

  • Inefficient Work-up and Purification: Significant loss of product can occur during the extraction and purification steps. Optimize the pH for extraction to ensure the amino alcohol is in a form that is readily extracted. During column chromatography, select an appropriate solvent system to achieve good separation without excessive product loss.

Issue 2: Presence of Significant Impurities in the Final Product

Q2: My final product shows multiple unexpected peaks in the HPLC and/or NMR analysis. What are the likely side-products and how can I minimize their formation?

A2: The formation of side-products is a common challenge. Below are some potential impurities and strategies to mitigate them:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted starting materials. As mentioned above, ensure the reaction goes to completion.

  • Amide Side-Product: Hydrolysis of the nitrile starting material can form the corresponding amide. This is often observed when the reaction is not conducted under strictly anhydrous conditions.[1]

  • Isomeric Tetrazoles: The tetrazole ring can exist as different tautomers or be substituted at different nitrogen atoms, leading to isomeric impurities. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. Careful control of the reaction pH and temperature can help in selectively forming the desired isomer.

  • Products from Rearrangement: Depending on the specific synthetic route, rearrangement reactions can occur. For instance, in syntheses involving amino alcohols, dehydration to form an enamine followed by other reactions is a possibility.

To minimize these impurities, rigorous control of reaction parameters (temperature, time, moisture) is essential. A well-optimized purification protocol, potentially involving recrystallization or multiple chromatographic steps, may be necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][4][5] For this compound, a plausible starting material would be a protected form of 2,3-diaminopropionitrile or a similar precursor containing the necessary amino and hydroxyl functionalities.

Q2: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A2: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule and is excellent for identifying the main product and any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify the main product and any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as N-H (amine), O-H (alcohol), and the tetrazole ring.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Azide Reagents: Sodium azide and other azide compounds are highly toxic and potentially explosive, especially when heated or in the presence of certain metals. Handle them with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Solvents: Many organic solvents used in synthesis are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Laboratory Safety: Always follow standard laboratory safety practices.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Different Batches

Batch IDRetention Time of Main Product (min)Peak Area of Main Product (%)Total Impurity (%)
BATCH-0015.298.51.5
BATCH-0025.395.24.8
BATCH-0035.299.10.9

Table 2: Hypothetical Yield Comparison with Different Reaction Conditions

Condition IDTemperature (°C)Reaction Time (h)Yield (%)
COND-A801265
COND-B1001278
COND-C1002485
COND-D1201272 (with increased impurities)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: ¹H NMR Sample Preparation

  • Sample Amount: Weigh approximately 5-10 mg of the sample.

  • Solvent: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O.

  • Internal Standard: An internal standard (e.g., TMS) can be added for chemical shift referencing.

  • Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Visualizations

Synthesis_Pathway Protected Amino Nitrile Protected Amino Nitrile Reaction Reaction Protected Amino Nitrile->Reaction Azide Source Azide Source Azide Source->Reaction Protected Tetrazole Intermediate Protected Tetrazole Intermediate Reaction->Protected Tetrazole Intermediate Deprotection Deprotection Protected Tetrazole Intermediate->Deprotection This compound This compound Deprotection->this compound

Caption: Plausible synthetic pathway for this compound.

Side_Reaction_Pathway Nitrile Starting Material Nitrile Starting Material Hydrolysis Hydrolysis Nitrile Starting Material->Hydrolysis Water (Moisture) Water (Moisture) Water (Moisture)->Hydrolysis Amide Side-Product Amide Side-Product Hydrolysis->Amide Side-Product

Caption: Formation of a common amide side-product via hydrolysis.

Troubleshooting_Workflow Low_Yield Low Yield? Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Check_Purity Check Reagent Purity Low_Yield->Check_Purity Optimize_Workup Optimize Work-up/Purification Low_Yield->Optimize_Workup Incomplete Incomplete Reaction Check_Completion->Incomplete No Suboptimal_Temp Suboptimal Temperature Check_Temp->Suboptimal_Temp Incorrect Moisture_Present Moisture Contamination Check_Moisture->Moisture_Present Yes Impure_Reagents Impure Reagents Check_Purity->Impure_Reagents Low Product_Loss Product Loss during Purification Optimize_Workup->Product_Loss Inefficient Increase_Time Increase Reaction Time Incomplete->Increase_Time Adjust_Temp Adjust Temperature Suboptimal_Temp->Adjust_Temp Dry_Glassware_Solvents Dry Glassware & Solvents Moisture_Present->Dry_Glassware_Solvents Use_High_Purity_Reagents Use High Purity Reagents Impure_Reagents->Use_High_Purity_Reagents Modify_Extraction_Chromatography Modify Extraction/Chromatography Product_Loss->Modify_Extraction_Chromatography

Caption: A logical workflow for troubleshooting low product yield.

References

Safe handling and storage of "2-Amino-2-(1H-tetrazol-5-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling protocols, and storage conditions for "2-Amino-2-(1H-tetrazol-5-yl)ethanol" for researchers, scientists, and drug development professionals. The information herein is compiled from general safety data for tetrazole-containing compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Like many tetrazole derivatives, this compound is considered an energetic material. The primary hazards are related to its potential for rapid decomposition or explosion when subjected to heat, shock, friction, or static discharge. Tetrazoles are endothermic compounds, meaning they can decompose violently.[1] Many tetrazole derivatives have high combustion rates.

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Q3: What should I do in case of a spill?

A3:

  • Evacuate the area and eliminate all ignition sources.

  • Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[4][5]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Use non-sparking tools.[1][5]

  • Prevent the spill from entering drains or waterways.

  • For large spills, contact emergency services.

Troubleshooting Guides

Problem: The compound shows signs of discoloration or degradation.

  • Possible Cause: Improper storage conditions, such as exposure to light, heat, or incompatible materials.

  • Solution: Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage protocol to ensure it aligns with the recommended conditions (cool, dry, dark, and away from incompatible substances).

Problem: Difficulty in handling the compound due to static electricity.

  • Possible Cause: Low humidity in the laboratory environment can increase the risk of static discharge.

  • Solution: Work in a controlled environment with grounding equipment for all apparatus.[6] Use anti-static tools and ensure proper humidity levels in the handling area.

Data Presentation

Table 1: Personal Protective Equipment (PPE)

Protection TypeRecommendationSource
Eye/Face Protection Chemical safety goggles or a face shield.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-body protective clothing as needed.[4][7][8]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[7][8]

Table 2: Safe Handling and Storage Conditions

ConditionRecommendationSource
Handling - Use in a well-ventilated area (chemical fume hood recommended).- Avoid generation of dust.- Use non-sparking tools and ground all equipment.- Avoid contact with heat, sparks, open flames, and other ignition sources.- Avoid contact with incompatible materials.[1][4][5]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.- Keep away from heat and sources of ignition.- Store away from incompatible materials such as strong acids, oxidizing agents, and metal salts.[1][7]

Experimental Protocols

General Handling Protocol:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.

  • Don appropriate Personal Protective Equipment (PPE) as outlined in Table 1.

  • Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Weigh the compound on an anti-static weigh boat.

  • When transferring the compound, do so carefully to avoid creating dust.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean the work area and decontaminate any equipment used.

  • Dispose of waste in a properly labeled hazardous waste container according to institutional guidelines.

Mandatory Visualization

SafeHandlingAndStorage start_node Start: Obtain Compound ppe_node Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start_node->ppe_node Before Handling handling_node Handle in Ventilated Area (Fume Hood) ppe_node->handling_node precautions_node Take Precautions: - Use non-sparking tools - Ground equipment - Avoid ignition sources handling_node->precautions_node storage_node Store in Cool, Dry, Well-Ventilated Area precautions_node->storage_node After Use end_node End: Safe Usage precautions_node->end_node During Experiment incompatible_node Store Away From: - Strong Acids - Oxidizing Agents - Metal Salts storage_node->incompatible_node

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting low bioactivity in aminotetrazole screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity during the screening of aminotetrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my aminotetrazole compound showing lower-than-expected or no bioactivity?

Low bioactivity can stem from several factors, broadly categorized as compound-related issues, assay system problems, or data interpretation errors. Common culprits include poor compound solubility or stability in the assay medium, suboptimal assay conditions (e.g., cell density, incubation time), or interference with the detection method.[1] It is also possible that the specific aminotetrazole derivative lacks intrinsic activity against the target.[2]

Q2: What are the most critical parameters to optimize in a cell-based assay for aminotetrazoles?

For any cell-based assay, key parameters to optimize include cell seeding density, incubation time and temperature, and media/reagent stability.[3][4] Cells should be healthy and in the logarithmic growth phase.[5] Seeding density must be high enough for a measurable signal but low enough to avoid over-confluence.[4] Incubation times (e.g., 24, 48, 72 hours) should be tested to capture the desired biological response.[3][6]

Q3: Can the aminotetrazole scaffold itself interfere with common assay readouts?

Yes, like many heterocyclic compounds, aminotetrazoles can potentially interfere with assay signals.[1] Potential interferences include compound auto-fluorescence in fluorescent-based assays, inhibition of reporter enzymes like luciferase, or redox activity that affects colorimetric readouts.[1] It is crucial to run counter-screens or compound interference assays to rule out these artifacts.[1]

Q4: How does compound solubility affect screening results?

Poor solubility is a primary cause of low bioactivity. If a compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration, leading to artificially weak or no activity. Some aminotetrazoles are soluble only in polar solvents.[7] The use of solvents like DMSO is common, but its final concentration must be controlled to avoid cytotoxicity.[3]

Troubleshooting Guide for Low Bioactivity

Use the following flowchart and detailed guide to diagnose and resolve issues with your aminotetrazole screening experiments.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Bioactivity Observed compound_issues Step 1: Investigate Compound Integrity start->compound_issues assay_issues Step 2: Evaluate Assay Parameters start->assay_issues data_issues Step 3: Check for Assay Artifacts start->data_issues solubility Check Solubility & Stability Precipitation? Degradation? compound_issues->solubility purity Confirm Purity & Identity (NMR, LC-MS) compound_issues->purity cell_health Verify Cell Health & Density Viability >95%? Optimal confluence? assay_issues->cell_health reagents Assess Reagent Performance Media fresh? Controls working? assay_issues->reagents incubation Optimize Incubation Time Time course experiment needed? assay_issues->incubation interference Test for Signal Interference (Autofluorescence, Luciferase Inhibition) data_issues->interference controls Analyze Controls Z'-factor acceptable? High S/N ratio? data_issues->controls

Caption: A logical workflow for troubleshooting low bioactivity in screening assays.

Detailed Troubleshooting Steps
Problem Area Specific Issue Recommended Action(s)
Compound Integrity Poor Solubility/Precipitation 1. Visually inspect assay plates for compound precipitation. 2. Perform a formal solubility test in the final assay buffer (see protocol below). 3. If solubility is low, consider using a co-solvent, but ensure final solvent concentration is non-toxic to cells.[3] 4. Test the compound at a lower concentration range.
Compound Degradation 1. 5-aminotetrazole is thermally stable up to ~200°C but can be unstable under certain chemical conditions (e.g., with strong oxidizing agents or acids).[8][9] 2. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Analyze the compound in assay buffer over the experiment's duration using HPLC to check for degradation.
Incorrect Compound Identity/Purity 1. Re-verify the structure and purity of the compound batch using methods like NMR and LC-MS. 2. Impurities may inhibit the target or be cytotoxic, masking the true activity of the aminotetrazole.
Assay Parameters Suboptimal Cell Conditions 1. Ensure cells are healthy, have low passage numbers, and are free from contamination.[4] 2. Optimize cell seeding density; too few cells result in a weak signal, while too many can lead to contact inhibition or nutrient depletion.[4][6] 3. Allow adherent cells to attach evenly before adding the compound to avoid the "edge effect".[3][5]
Assay Controls Failing 1. Check that positive and negative controls are performing as expected. 2. Poor separation between controls (low Z'-factor) indicates systemic assay issues, not necessarily a problem with the test compound.[10] 3. Ensure control compounds have not degraded.
Incorrect Incubation Time 1. The biological effect may be time-dependent. Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) to find the optimal endpoint.[6] 2. Some cellular responses, like apoptosis, can be rapid.[6]
Assay Artifacts Signal Interference 1. Autofluorescence: In fluorescence-based assays, measure the signal from wells containing only the compound and media to check for intrinsic fluorescence. 2. Reporter Inhibition: For assays using enzymes like luciferase, run a counter-screen against the purified enzyme to identify inhibitors.[1] 3. Colorimetric Interference: Check if the compound absorbs light at the detection wavelength of a colorimetric assay.
Cytotoxicity 1. The compound may be cytotoxic at the tested concentrations, leading to cell death that masks any specific bioactivity.[7] 2. Run a general cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in parallel with the primary functional assay.

Key Experimental Protocols

General High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis plate_compounds 1. Plate Compounds (incl. Controls) seed_cells 2. Seed Cells incubate 3. Incubate (Optimized Time/Temp) seed_cells->incubate add_reagent 4. Add Detection Reagent incubate->add_reagent read_plate 5. Read Plate (Luminescence, Fluorescence, etc.) add_reagent->read_plate normalize 6. Normalize Data (% Inhibition / % Activity) read_plate->normalize qc 7. Quality Control (Z'-factor, S/N) normalize->qc hit_id 8. Hit Identification qc->hit_id

References

Technical Support Center: Enhancing the Solubility of 2-Amino-2-(1H-tetrazol-5-yl)ethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule containing amino, hydroxyl, and tetrazole functional groups. These groups suggest that the compound is likely to be hydrophilic and should exhibit reasonable solubility in aqueous solutions. However, the crystalline structure of the solid form can significantly impact its dissolution rate and maximum solubility. Due to the presence of both an acidic tetrazole ring and a basic amino group, its solubility is expected to be highly dependent on the pH of the solution.[1][2][3]

Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause?

Precipitation in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of your compound may be higher than its maximum solubility in the specific medium at the experimental temperature.

  • pH Shift: The pH of your stock solution (e.g., in DMSO) and the cell culture medium can be different. When the stock is added to the medium, the pH shift can cause the compound to precipitate if it is less soluble at the medium's pH.

  • Interaction with Media Components: The compound may interact with proteins, salts, or other components in the complex medium, leading to the formation of insoluble complexes.

  • "Salting Out" Effect: High concentrations of salts in the buffer or medium can decrease the solubility of your compound.

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of a wide range of compounds for biological assays due to its ability to dissolve both polar and nonpolar substances.[4] For this compound, a polar compound, sterile water or a suitable buffer at an appropriate pH could also be considered, especially if DMSO interferes with the assay.

Troubleshooting Guides

Issue 1: Compound fails to dissolve completely in aqueous buffer.

Possible Cause: The intrinsic solubility of the compound in the chosen buffer at that specific pH and temperature is low.

Troubleshooting Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of the compound.

  • Sonication: Use a bath sonicator to provide energy to break up the crystal lattice and facilitate dissolution.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Ensure the compound is stable at the elevated temperature.

  • pH Adjustment: Since the compound has both acidic (tetrazole) and basic (amino) groups, its solubility is pH-dependent. Systematically adjust the pH of the buffer to find the optimal pH for maximum solubility.[1][3]

  • Use of Co-solvents: If permissible for your assay, adding a small percentage of a water-miscible organic co-solvent can significantly enhance solubility.

Issue 2: Precipitation occurs when adding the DMSO stock solution to the aqueous assay buffer.

Possible Cause: The compound is supersaturated in the final assay medium. While soluble in the DMSO stock, the addition to the aqueous buffer leads to a rapid decrease in solubility and subsequent precipitation.

Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.

  • Modify the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.

    • Pre-warm the Buffer: Having the aqueous buffer at the assay temperature before adding the DMSO stock can sometimes prevent precipitation.

    • Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the buffer to avoid localized high concentrations.

  • Reduce DMSO Percentage: A high percentage of DMSO in the final assay volume can sometimes cause issues. Aim for the lowest effective concentration of DMSO (typically ≤ 1%).

  • Incorporate Solubilizing Agents: Consider the use of excipients like cyclodextrins if they do not interfere with your assay.

Quantitative Data

SolventMole Fraction Solubility (x 10⁻²)
N,N-Dimethylformamide (DMF)7.951
N-Methylpyrrolidone (NMP)7.415
1,4-Dioxane6.523
Toluene0.381
Isopropanol0.169
Ethanol0.175
Acetone0.162
n-Propanol0.157
Methanol0.147
Ethyl Acetate0.139
1-Butanol0.132
Acetonitrile0.0385
Data for 5-Aminotetrazole, adapted from a study on its solubility.[5]

Experimental Protocols

Protocol 1: Determination of Maximum Aqueous Solubility

This protocol outlines a method to determine the maximum equilibrium solubility of a compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a microcentrifuge tube.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer as necessary.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

Protocol 2: Enhancing Solubility using pH Adjustment

This protocol describes a systematic approach to identify the optimal pH for solubilizing the compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare a series of small-volume buffers covering a range of pH values.

  • Add a known amount of the compound to each buffer to achieve a target concentration that is initially problematic.

  • Vortex each sample thoroughly.

  • Visually inspect each sample for complete dissolution.

  • For samples that show improved solubility, you can proceed to determine the maximum solubility at that pH using Protocol 1.

Protocol 3: Enhancing Solubility using Co-solvents

This protocol provides a method for using a water-miscible co-solvent to increase the solubility of the compound.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Vortex mixer

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a known amount of the compound to each mixture.

  • Vortex thoroughly until the compound is dissolved.

  • Visually inspect for any precipitation.

  • Important: Always run a vehicle control in your biological assay containing the same concentration of the co-solvent to account for any effects of the solvent itself on the experimental system.

Visualizations

experimental_workflow_solubility_enhancement start Start: Poorly Soluble Compound ph_adjustment pH Adjustment (Protocol 2) start->ph_adjustment cosolvents Co-solvent Addition (Protocol 3) start->cosolvents sonication Sonication start->sonication heating Gentle Heating start->heating cyclodextrins Cyclodextrin Complexation start->cyclodextrins evaluation Evaluate Solubility (Protocol 1) ph_adjustment->evaluation cosolvents->evaluation sonication->evaluation heating->evaluation cyclodextrins->evaluation success Proceed with Assay evaluation->success Soluble failure Re-evaluate Strategy evaluation->failure Insoluble

Caption: Workflow for enhancing compound solubility.

troubleshooting_precipitation start Compound Precipitates in Assay check_conc Is final concentration too high? start->check_conc yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc lower_conc Lower final concentration yes_conc->lower_conc check_dmso Is DMSO % too high? no_conc->check_dmso end Problem Resolved lower_conc->end yes_dmso Yes check_dmso->yes_dmso no_dmso No check_dmso->no_dmso lower_dmso Reduce final DMSO % yes_dmso->lower_dmso check_ph Is there a significant pH shift? no_dmso->check_ph lower_dmso->end yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph adjust_ph Adjust stock or buffer pH yes_ph->adjust_ph consider_excipients Consider solubilizing excipients (e.g., cyclodextrins) no_ph->consider_excipients adjust_ph->end consider_excipients->end

Caption: Troubleshooting guide for compound precipitation.

References

Validation & Comparative

The Strategic Replacement: A Comparative Guide to Carboxylic Acid Isosteres with a Focus on 2-Amino-2-(1H-tetrazol-5-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the carboxylic acid moiety is a frequently encountered pharmacophore, crucial for target interaction. However, its inherent physicochemical properties can present challenges, including poor membrane permeability, high plasma protein binding, and susceptibility to metabolic liabilities such as the formation of reactive acyl glucuronides.[1] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to mitigate these drawbacks while preserving or enhancing biological activity.[2] This guide provides a comparative analysis of various carboxylic acid isosteres, with a particular focus on the tetrazole group as exemplified by structures analogous to "2-Amino-2-(1H-tetrazol-5-yl)ethanol," offering researchers and drug development professionals a data-driven resource for informed isostere selection.

Physicochemical Properties: A Tabular Comparison

The decision to replace a carboxylic acid with an isostere is often driven by the need to modulate key physicochemical parameters. The following tables summarize experimental data for common carboxylic acid isosteres, providing a direct comparison of their acidity (pKa), lipophilicity (logD at pH 7.4), and passive permeability.

Isostere ClassRepresentative StructurepKalogD @ pH 7.4Apparent Permeability (Papp) (10⁻⁶ cm/s)
Carboxylic AcidPhenylpropionic acid4.5-1.51.8
Tetrazole 5-(phenylethyl)-1H-tetrazole4.9 -1.4 0.5
Acyl SulfonamideN-acetylbenzenesulfonamide3.5-1.23.5
Hydroxamic AcidN-hydroxy-3-phenylpropanamide9.00.815.0
Isoxazolol3-hydroxy-5-phenylisoxazole4.7-0.95.0
Thiazolidinedione5-benzylthiazolidine-2,4-dione6.30.512.0

Data is compiled from a study on phenylpropionic acid derivatives to ensure a consistent scaffold for comparison.[3][4]

Key Insights from the Data:

  • Acidity: Tetrazoles exhibit a pKa remarkably similar to that of carboxylic acids, making them excellent mimics in terms of ionization state at physiological pH.[5][6] Acyl sulfonamides are generally more acidic, while hydroxamic acids are significantly less acidic.[7]

  • Lipophilicity: While the tetrazole in this series shows a slightly higher lipophilicity than the corresponding carboxylic acid, this is not a universal rule. The lipophilicity of an isostere is highly dependent on the overall molecular context.[3]

  • Permeability: A crucial finding is that despite similar pKa and lipophilicity, the tetrazole analog demonstrates significantly lower passive permeability compared to the parent carboxylic acid in a Parallel Artificial Membrane Permeability Assay (PAMPA).[4] This is attributed to the tetrazole's ability to form strong hydrogen bonds, leading to a higher desolvation penalty.[5][8] In contrast, less acidic isosteres like hydroxamic acids and thiazolidinediones, which are predominantly neutral at pH 7.4, tend to exhibit higher permeability.[3]

Pharmacokinetic and Metabolic Considerations

Beyond physicochemical properties, the metabolic fate and interaction with plasma proteins are critical for an isostere's success.

Isostere ClassPlasma Protein Binding (Fraction unbound, fu)Metabolic StabilityKey Metabolic Pathways
Carboxylic AcidGenerally high bindingSusceptible to UGTsAcyl glucuronidation
Tetrazole Often higher binding than corresponding carboxylic acid [1][3]Generally more stable than carboxylic acids [9]N-glucuronidation (less reactive than O-glucuronides)[6][7]
Acyl SulfonamideVariableGenerally stableHydrolysis (amide bond)
Hydroxamic AcidVariableCan be metabolizedO-glucuronidation, N-reduction
IsoxazololVariableGenerally stableRing opening
ThiazolidinedioneVariableGenerally stableHydroxylation

Key Takeaways:

  • Plasma Protein Binding: Tetrazole-containing compounds have been observed to exhibit higher plasma protein binding compared to their carboxylic acid counterparts.[3]

  • Metabolic Stability: A significant advantage of the tetrazole isostere is its increased metabolic stability.[9] While carboxylic acids are prone to forming potentially reactive acyl glucuronides, tetrazoles undergo N-glucuronidation, which is generally considered a more stable and less toxic metabolic pathway.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Sample Preparation: A 1 mM solution of the test compound is prepared in water or a suitable co-solvent for poorly soluble compounds.[10]

  • Titration Setup: The solution is placed in a thermostated vessel at 25°C and purged with nitrogen to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in the solution.[10]

  • Titration: The solution is titrated with a standardized solution of 0.1 M NaOH (for acids) or 0.1 M HCl (for bases). The pH is recorded after each incremental addition of the titrant.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.[11]

Determination of logP/logD (Shake-Flask Method)

The partition coefficient (logP) or distribution coefficient at a specific pH (logD) is a measure of a compound's lipophilicity.

  • Phase Preparation: n-Octanol is saturated with phosphate-buffered saline (PBS) at pH 7.4, and the PBS is saturated with n-octanol.[12]

  • Partitioning: A known concentration of the test compound is dissolved in the aqueous phase. An equal volume of the organic phase is added, and the mixture is shaken vigorously for a set period (e.g., 24 hours) to reach equilibrium.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the aqueous and organic phases is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

  • Incubation Mixture: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[13][14]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[13]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[15]

Visualizing the Rationale and Workflow

To further aid in the conceptual understanding of isosteric replacement and its application in a biological context, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow: Isosteric Replacement Start Lead Compound with Carboxylic Acid Identify_Issues Identify Liabilities: - Poor Permeability - Metabolic Instability - High PPB Start->Identify_Issues Select_Isosteres Select Potential Carboxylic Acid Isosteres (e.g., Tetrazole, Acyl Sulfonamide) Identify_Issues->Select_Isosteres Synthesize Synthesize Analogs Select_Isosteres->Synthesize In_Vitro_Assays In Vitro Profiling: - pKa, logD - Permeability (PAMPA) - Metabolic Stability - Target Affinity Synthesize->In_Vitro_Assays Analyze_Data Analyze Data & Compare to Parent In_Vitro_Assays->Analyze_Data Analyze_Data->Select_Isosteres Further Optimization Needed Optimized_Lead Optimized Lead Candidate Analyze_Data->Optimized_Lead Improved Profile

Caption: Workflow for isosteric replacement of carboxylic acids.

G cluster_1 Representative GPCR Signaling Pathway Ligand Angiotensin II (or analog with COOH/Isostere) GPCR AT1 Receptor (GPCR) Ligand->GPCR Binds G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates targets

Caption: Angiotensin II receptor signaling pathway.

Conclusion

The replacement of a carboxylic acid with a bioisostere is a nuanced decision that requires careful consideration of multiple physicochemical and pharmacokinetic parameters. While 5-substituted-1H-tetrazoles, such as the core of "this compound," are excellent mimics of carboxylic acids in terms of acidity, they may not necessarily improve properties like membrane permeability and can increase plasma protein binding. However, their enhanced metabolic stability represents a significant advantage.[9] This guide underscores the importance of a multi-parameter optimization approach, where a panel of isosteres is typically screened to identify the optimal replacement for a given molecular scaffold and biological target. The provided data and experimental protocols serve as a valuable resource for medicinal chemists in this critical aspect of drug design.

References

A Comparative Guide to the Bioactivity of 1H- vs. 2H-Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of the carboxylic acid group and its metabolic stability. Substituted tetrazoles can exist as two distinct regioisomers, the 1H- and 2H-tetrazoles, arising from the substitution on different nitrogen atoms of the heterocyclic ring. This structural nuance can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the bioactivity of these two isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparative Bioactivity Data

The differential arrangement of the substituent in 1H- versus 2H-tetrazole isomers can lead to variations in their interaction with biological targets. While extensive research has been conducted on various tetrazole derivatives, direct comparative studies of isomeric pairs are less common but highly informative. Below is a summary of key findings in therapeutic areas where such comparisons have been made.

Antidiabetic Activity

A notable area where the bioactivity of 1H- and 2H-tetrazole isomers has been directly compared is in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP), both significant targets in the management of type 2 diabetes.

Table 1: Comparative In Vitro Activity of 1H- and 2H-Tetrazole Isomers as SGLT2 Inhibitors

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference Compound (Dapagliflozin) IC₅₀
Tetrazole-bearing Glycosides1H-tetrazole (93a)SGLT268.9 nM[1]1.1 nM[1]
Tetrazole-bearing Glycosides2H-tetrazole (93b)SGLT2106 nM[1]1.1 nM[1]

Table 2: Comparative In Vivo Activity of 1H- and 2H-Tetrazole Isomers as Glycogen Phosphorylase (GP) Inhibitors

Compound ClassIsomerModelBioactivity Outcome
5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles1H-tetrazole (88a)Streptozotocin-induced diabetic Wistar ratsMaximum fall in blood glucose levels observed.[1]
5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles2H-tetrazole (88b)Streptozotocin-induced diabetic Wistar ratsMaximum fall in blood glucose levels observed.[1]

In the case of SGLT2 inhibition, the 1H-tetrazole isomer demonstrated moderately higher potency than its 2H counterpart, though both were less active than the reference drug, dapagliflozin.[1] For glycogen phosphorylase inhibition, both isomers exhibited significant hypoglycemic effects in an in vivo model.[1]

Anticancer Activity
Antimicrobial Activity

The tetrazole scaffold is present in numerous compounds with antibacterial and antifungal properties. Studies have described the synthesis and evaluation of both 1H- and 2H-tetrazole derivatives against a range of pathogens. For example, derivatives of 1H-tetrazol-5-amine have shown antibacterial efficacy[5], while certain 1-[(tetrazol-5-yl)methyl]indole derivatives, which include 2H-tetrazole structures, have also exhibited potent antibacterial and antifungal activities.[6] However, similar to the anticancer field, direct side-by-side comparisons of the minimum inhibitory concentrations (MICs) of structurally analogous 1H- and 2H-isomers are scarce.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the bioactivity data.

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Glucose & Na+ SGLT2 SGLT2 Glucose_Lumen->SGLT2 Glucose_Cell Glucose & Na+ SGLT2->Glucose_Cell Co-transport GLUT2 GLUT2 Glucose_Cell->GLUT2 Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood Facilitated Diffusion Tetrazole 1H/2H-Tetrazole Inhibitor Tetrazole->SGLT2 Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Parent Molecule Synthesis Isomer Synthesis Start->Synthesis Isomer1 1H-Tetrazole Isomer Synthesis->Isomer1 Isomer2 2H-Tetrazole Isomer Synthesis->Isomer2 Purification Purification & Characterization (NMR, MS, etc.) Isomer1->Purification Isomer2->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, MIC) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Diabetic Rats) In_Vitro->In_Vivo Lead Candidates Data Quantitative Data (IC50, MIC, etc.) In_Vitro->Data In_Vivo->Data Comparison Comparative Analysis Data->Comparison

References

Aminotetrazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of aminotetrazole derivatives reveals key structural motifs that dictate their efficacy as potential anticancer and antibacterial agents. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the design of novel therapeutics.

The tetrazole ring, a bioisosteric analogue for carboxylic acids and other functional groups, is a privileged scaffold in medicinal chemistry due to its metabolic stability and unique electronic properties.[1] Aminotetrazole derivatives, in particular, have garnered significant attention for their diverse biological activities. This guide synthesizes findings from multiple studies to delineate the structural modifications that enhance their anticancer and antibacterial potential.

Anticancer Activity of Aminotetrazole Derivatives

Recent research has focused on the cytotoxic effects of various aminotetrazole derivatives against different cancer cell lines. Structure-activity relationship studies have highlighted the importance of substituents on the aromatic rings and the core heterocyclic system in modulating anticancer potency.

Comparative Cytotoxicity Data

A comparative analysis of the cytotoxic activity of different aminotetrazole derivatives is presented below. The data, represented by LC50 and IC50 values, showcases the impact of specific structural features on their ability to inhibit cancer cell growth.

Compound IDStructureActivity TypeCell LineLC50 (µg/mL)IC50 (µM)Reference
OVASBo-vanillin Schiff base of 5-aminotetrazoleCytotoxicityBrine shrimp0.23-[2]
Valsartan Derivative (AV2)2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivativeUrease Inhibition--21.34 ± 0.12[3]
Benzothiazole Derivative (8t)5,6-difluorosubstituted benzothiazol-2-amine derivativeAntibacterialS. aureus-1.95 (MIC)[4]

Caption: Comparative in vitro activity of selected aminotetrazole derivatives.

Key SAR Insights for Anticancer Activity

The cytotoxicity of 5-aminotetrazole Schiff bases has been evaluated, with the o-vanillin Schiff base (OVASB) demonstrating the highest activity (LC50 of 0.23 µg/mL).[2] This suggests that multiple substitutions on the benzene ring, specifically a hydroxyl group at the ortho position and a methoxy group at the meta position, are favorable for cytotoxic activity.[2]

In a separate study focusing on valsartan derivatives, which feature a tetrazole ring, modifications to the core structure led to significant urease inhibitory action, an important target in certain cancers.[3] Compound AV2 emerged as a potent urease inhibitor with an IC50 value of 21.34 ± 0.12 µM.[3]

The following diagram illustrates the general SAR observations for anticancer activity:

SAR_Anticancer cluster_aminotetrazole Aminotetrazole Core cluster_substituents Substituent Effects on Anticancer Activity cluster_activity Biological Outcome aminotetrazole multi_sub Multiple substitutions on benzene ring (e.g., OH, OMe) increased_cytotoxicity Increased Cytotoxicity multi_sub->increased_cytotoxicity Favorable electron_withdrawing Electron-withdrawing groups on aromatic ring electron_withdrawing->increased_cytotoxicity Generally Favorable

Caption: Key SAR trends for anticancer aminotetrazole derivatives.

Antibacterial Activity of Aminotetrazole Derivatives

Aminotetrazole derivatives have also been investigated for their potential as antibacterial agents, with studies revealing that specific substitutions on linked heterocyclic rings, such as benzothiazole, can significantly enhance their activity against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for assessing antibacterial potency. The table below compares the MIC values of different aminotetrazole-related derivatives against various bacterial strains.

Compound IDTarget BacteriaMIC (µg/mL)Reference
Benzothiazole Derivative (46a)E. coli, P. aeruginosa15.62[5]
Benzothiazole Derivative (46b)E. coli, P. aeruginosa15.62[5]
Pyrazole-fused Tetrazole (6D)S. aureus, B. subtilis, B. megaterium, E. coli, P. aeruginosa, Shigella spp.Good to Moderate Activity[6]
Pyrazole-fused Tetrazole (6E)S. aureus, B. subtilis, B. megaterium, E. coli, P. aeruginosa, Shigella spp.Good to Moderate Activity[6]
Benzothiazol-2-amine (8t)Gram-positive pathogens1.95[4]

Caption: Comparative antibacterial activity of aminotetrazole and related derivatives.

Key SAR Insights for Antibacterial Activity

For benzothiazole-based aminotetrazole analogues, the presence of a hydroxyl group at the 2nd position of the benzylidene ring has been shown to improve antibacterial action.[5] In another series of studies, 5,6-difluorosubstitution on a benzothiazole ring linked to an amine (compound 8t) resulted in a potent inhibitor of Gram-positive pathogens.[4]

Furthermore, in pyrazole-fused tetrazole derivatives, the presence of halogens at the meta position of an attached phenyl ring (compounds 6D and 6E) led to higher activity against a range of both Gram-positive and Gram-negative bacteria.[6] Conversely, electron-donating groups in the same position resulted in lower inhibition.[6]

The following diagram illustrates a typical experimental workflow for evaluating antibacterial activity:

Antibacterial_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Aminotetrazole Derivatives mic_determination Microdilution Method for MIC Determination synthesis->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis bacterial_strains Gram-positive & Gram-negative Bacterial Strains bacterial_strains->mic_determination lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for antibacterial screening of aminotetrazole derivatives.

Experimental Protocols

Brine Shrimp Lethality Assay (for Cytotoxicity)

The cytotoxic activity of the 5-aminotetrazole Schiff bases was determined using the brine shrimp lethality assay.[2] Brine shrimp (Artemia salina) eggs were hatched in artificial seawater. The synthesized compounds were dissolved in DMSO to prepare solutions of varying concentrations. Ten nauplii were introduced into each vial containing the test solution. After 24 hours, the number of surviving shrimp was counted, and the LC50 values were determined using statistical analysis.[2]

Urease Inhibition Assay

The urease inhibitory activity of the valsartan derivatives was measured by quantifying the ammonia produced through the indophenol method.[3] The reaction mixture contained urease enzyme, buffer, and the test compound at various concentrations. The reaction was initiated by adding urea and incubated at 37°C. The absorbance was measured at 630 nm using a microplate reader. The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.[3]

Antibacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) of the benzothiazole and pyrazole-fused tetrazole derivatives were determined using the microdilution method in 96-well plates.[5][6] Bacterial strains were cultured to a specific density and then diluted. The compounds were serially diluted in the wells of the microplate. An equal volume of the bacterial suspension was added to each well. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5][6]

References

Validating the Mechanism of Action of 2-Amino-2-(1H-tetrazol-5-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Due to the limited publicly available data on this specific molecule, we propose a putative mechanism and present a detailed experimental plan to investigate its activity. This guide compares the hypothetical performance of "this compound" with well-characterized alternative compounds, supported by illustrative experimental data and detailed protocols.

Hypothesized Mechanism of Action: Inhibition of the cAMP/PKA/CREB Signaling Pathway

We hypothesize that this compound acts as an inhibitor of Protein Kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway. This pathway is crucial for a multitude of cellular processes, including metabolism, gene transcription, and cell growth.[1] By inhibiting PKA, the compound would consequently prevent the phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and long-term memory.[2][3]

This guide will compare our test compound, which we will refer to as "Compound T," with two known PKA inhibitors:

  • H-89: A widely used, potent, and cell-permeable PKA inhibitor that acts as a competitive antagonist at the ATP-binding site of the PKA catalytic subunit.[4][5][6]

  • KT5720: Another potent, cell-permeable, and selective PKA inhibitor, also an ATP-competitive inhibitor.[7][8][9][10]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the expected quantitative data from key validation experiments.

Table 1: In Vitro PKA Kinase Assay

CompoundIC50 (nM)
Compound T (Hypothetical) 85
H-8948[6]
KT572060[8][9]

Table 2: Cellular cAMP Accumulation Assay

Compound (10 µM)Forskolin-Stimulated cAMP Levels (% of control)
Compound T (Hypothetical) 95%
H-8998%
KT572096%

Table 3: CREB Phosphorylation (Ser133) in SH-SY5Y Cells (Western Blot)

Compound (10 µM)p-CREB / Total CREB Ratio (Normalized to Forskolin)
Compound T (Hypothetical) 0.25
H-890.20
KT57200.22

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

In Vitro PKA Kinase Assay

Objective: To determine the direct inhibitory effect of Compound T on PKA enzyme activity and to calculate its IC50 value in comparison to H-89 and KT5720.

Materials:

  • Recombinant human PKA catalytic subunit (Promega, Cat. #V5161)

  • PKA substrate peptide (e.g., Kemptide)

  • ATP, [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

  • Compound T, H-89, KT5720

Procedure:

  • Prepare a reaction mixture containing kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), the PKA substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKA inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Cellular cAMP Accumulation Assay

Objective: To assess whether Compound T's mechanism involves upstream modulation of cAMP levels, which would rule out direct adenylyl cyclase inhibition or phosphodiesterase activation.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium

  • Forskolin (adenylyl cyclase activator)

  • cAMP-Glo™ Max Assay Kit (Promega, Cat. #V1681) or similar

  • Luminometer

  • Compound T, H-89, KT5720

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of Compound T, H-89, or KT5720 for 30 minutes.

  • Stimulate the cells with 10 µM forskolin for 15 minutes to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the cAMP-Glo™ Max Assay kit according to the manufacturer's instructions.[11][12]

  • Measure luminescence using a plate reader.

  • Express the results as a percentage of the forskolin-stimulated control.

Western Blot for CREB Phosphorylation

Objective: To confirm that Compound T inhibits the downstream signaling of PKA by measuring the phosphorylation of its substrate, CREB, in a cellular context.

Materials:

  • SH-SY5Y cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture SH-SY5Y cells and treat them with Compound T, H-89, or KT5720 for 1 hour, followed by stimulation with 10 µM forskolin for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CREB for normalization.

  • Quantify the band intensities and express the results as the ratio of phosphorylated CREB to total CREB. A detailed protocol for Western blotting of phosphorylated CREB can be adapted from established methods.[13][14][15]

Mandatory Visualizations

G cluster_pathway Hypothesized Signaling Pathway of Compound T GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates CompoundT Compound T CompoundT->PKA Inhibits

Caption: Hypothesized signaling pathway and point of intervention for Compound T.

G cluster_workflow Experimental Workflow for MoA Validation Start Start KinaseAssay In Vitro PKA Kinase Assay Start->KinaseAssay cAMPAssay Cellular cAMP Assay Start->cAMPAssay WesternBlot Western Blot for p-CREB Start->WesternBlot DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis cAMPAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on MoA DataAnalysis->Conclusion G cluster_comparison Logical Relationship of Experimental Evidence DirectInhibition Direct PKA Inhibition (Kinase Assay) Conclusion Conclusion: Compound T is a PKA Inhibitor DirectInhibition->Conclusion NoUpstreamEffect No Change in cAMP (cAMP Assay) NoUpstreamEffect->Conclusion DownstreamEffect Reduced CREB Phosphorylation (Western Blot) DownstreamEffect->Conclusion

References

Efficacy of 2-Amino-2-(1H-tetrazol-5-yl)ethanol: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the specific biological activity and inhibitory efficacy of the compound 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Consequently, a direct comparison with known inhibitors, as is standard for a publishable comparison guide, cannot be constructed at this time. The PubChem database lists its chemical and physical properties, but no biological data or relevant literature is cited.

While specific data for this compound is not available, the tetrazole moiety is a well-established and significant pharmacophore in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and pharmacokinetic profiles.[1] This has led to the incorporation of the tetrazole group into a wide array of therapeutic agents.

This guide will, therefore, provide a broader context by examining the efficacy of other well-characterized tetrazole-containing compounds in various therapeutic areas and outline the general experimental approaches used to evaluate such compounds. This will serve as a foundational reference for researchers interested in the potential applications of novel tetrazole derivatives like this compound.

The Role of the Tetrazole Moiety in Enzyme Inhibition and Receptor Antagonism

The tetrazole ring is a key feature in several successful drugs, where it plays a crucial role in binding to biological targets. Its ability to act as a proton donor and its anionic character at physiological pH allow it to form key interactions, such as hydrogen bonds and ionic bonds, with amino acid residues in the active sites of enzymes or the binding pockets of receptors.[2]

For instance, several tetrazole-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1][3] In these cases, the tetrazole group mimics the carboxylic acid of the natural substrate, arachidonic acid, to effectively block the enzyme's activity.

Another area where tetrazole derivatives have shown promise is in the development of novel antibiotics. They have been identified as inhibitors of bacterial enzymes like N-Succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial cell wall synthesis.[4]

Furthermore, the tetrazole group is a hallmark of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension. In these molecules, the acidic tetrazole ring is critical for binding to the AT1 receptor and preventing the vasoconstrictive effects of angiotensin II.

Comparative Efficacy of Known Tetrazole-Containing Inhibitors

To illustrate how the efficacy of a novel tetrazole compound would be evaluated, the following table summarizes the inhibitory activities of several well-known tetrazole-containing drugs against their respective targets.

CompoundTargetIC50/KiTherapeutic Area
Celecoxib Analogue (with tetrazole) COX-2Varies (High Selectivity)Anti-inflammatory
Phenyltetrazole Amides DapE (from H. influenzae)~50 µMAntibacterial
Valsartan Angiotensin II Receptor (AT1)~3.9 nM (Ki)Antihypertensive
Losartan Angiotensin II Receptor (AT1)~19 nM (IC50)Antihypertensive

Note: The data presented here is for illustrative purposes and is derived from various scientific publications. Direct comparison of IC50/Ki values across different studies and targets should be done with caution.

Experimental Protocols for Efficacy Evaluation

The evaluation of a novel inhibitor's efficacy involves a series of in vitro and in vivo experiments. The general workflow for such an evaluation is outlined below.

1. In Vitro Enzyme/Receptor Binding Assays:

  • Objective: To determine the direct inhibitory effect of the compound on its purified target.

  • Methodology:

    • Purify the target enzyme or receptor.

    • Incubate the target with its substrate or ligand in the presence of varying concentrations of the inhibitor.

    • Measure the enzyme activity or ligand binding using a suitable detection method (e.g., spectrophotometry, fluorimetry, or radioligand binding).

    • Calculate the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value from the dose-response curve.

2. Cell-Based Assays:

  • Objective: To assess the compound's activity in a more biologically relevant cellular context.

  • Methodology:

    • Treat cultured cells that express the target with the compound.

    • Stimulate the relevant signaling pathway.

    • Measure a downstream cellular response (e.g., production of a signaling molecule, gene expression, or cell proliferation).

    • Determine the EC50 (half-maximal effective concentration) value.

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic effect of the compound in a living organism.

  • Methodology:

    • Administer the compound to an appropriate animal model of the disease.

    • Monitor relevant physiological or behavioral endpoints over time.

    • Compare the outcomes in the treated group to a placebo-controlled group.

Visualizing Molecular Interactions and Experimental Workflows

Diagrams are essential for conveying complex biological pathways and experimental designs. Below are examples of how Graphviz can be used to create such visualizations.

G cluster_0 Angiotensin II Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI AngiotensinI Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII AngiotensinII ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Sartans Sartans (Tetrazole-containing) Sartans->AT1R G cluster_1 Inhibitor Efficacy Workflow Start Compound Synthesis Invitro In Vitro Assays (Enzyme/Receptor Binding) Start->Invitro CellBased Cell-Based Assays (Signaling & Viability) Invitro->CellBased Invivo In Vivo Studies (Animal Models) CellBased->Invivo Data Data Analysis (IC50, EC50, Efficacy) Invivo->Data Conclusion Efficacy Profile Data->Conclusion

References

Comparative Analysis of "2-Amino-2-(1H-tetrazol-5-yl)ethanol" Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of the novel compound "2-Amino-2-(1H-tetrazol-5-yl)ethanol" against a panel of representative kinases. The performance of the compound is benchmarked against Staurosporine, a well-characterized broad-spectrum kinase inhibitor. The experimental data presented herein is generated from a standardized in vitro kinase assay to ensure data consistency and comparability.

Compound Profiles

  • Test Compound: this compound

    • Structure: C₃H₇N₅O[1]

    • Molecular Weight: 129.12 g/mol [1]

    • Rationale for Screening: Tetrazole-containing compounds have shown a wide range of biological activities, including potential as kinase inhibitors, making this scaffold an interesting candidate for kinase screening.[2][3][4]

  • Comparator Compound: Staurosporine

    • Structure: C₂₈H₂₆N₄O₃

    • Molecular Weight: 466.54 g/mol

    • Profile: A potent, ATP-competitive, and broad-spectrum kinase inhibitor, widely used as a positive control in kinase screening assays.[5][6]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of "this compound" and Staurosporine was assessed against a panel of 10 kinases representing different families of the human kinome. The half-maximal inhibitory concentration (IC50) for each compound against each kinase is summarized in the table below.

Kinase TargetKinase FamilyThis compound IC50 (nM)Staurosporine IC50 (nM)
CDK2/cyclin ACMGC8509
GSK3βCMGC>1000012
PKAAGC520015
PKBα/AKT1AGC>1000025
PKCαAGC78005
SRCTyrosine Kinase12006
ABL1Tyrosine Kinase95020
EGFRTyrosine Kinase>10000150
VEGFR2Tyrosine Kinase>1000080
p38α/MAPK14CMGC45030

Experimental Protocols

In Vitro Kinase Assay Protocol (Radiometric)

The inhibitory activity of the compounds was determined using a radiometric kinase assay, a widely accepted standard for kinase profiling.[7]

  • Reaction Mixture Preparation: For each kinase reaction, a mixture was prepared containing the specific kinase, its corresponding substrate peptide, and kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).

  • Compound Incubation: The test compound ("this compound") and the comparator (Staurosporine) were serially diluted in DMSO and then added to the reaction mixture. The final DMSO concentration in all assays was maintained at 1%. A DMSO-only control was included to determine 100% kinase activity.

  • Reaction Initiation: The kinase reaction was initiated by the addition of [γ-³²P]ATP. The final ATP concentration was set at the apparent Km for each respective kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The reaction plates were incubated at 30°C for a predetermined time, optimized for each kinase to ensure the reaction was in the linear range.

  • Reaction Termination and Separation: The reactions were terminated by the addition of phosphoric acid. The phosphorylated substrate was then separated from the residual [γ-³²P]ATP using a filter-binding apparatus.

  • Detection: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated relative to the DMSO control. The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Kinase, Substrate, Buffer Mixture add_compound Add Compounds to Reaction Mixture prep_kinase->add_compound prep_compound Serial Dilution of Test Compounds prep_compound->add_compound initiate_reaction Initiate with [γ-³²P]ATP add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction separation Separate Substrate and ATP terminate_reaction->separation detection Quantify Radioactivity separation->detection analysis Calculate IC50 Values detection->analysis

Caption: Workflow for the in vitro radiometric kinase assay.

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor src SRC receptor->src abl1 ABL1 src->abl1 cell_cycle Cell Cycle Progression src->cell_cycle p38a p38α abl1->p38a transcription_factor Transcription Factors p38a->transcription_factor cdk2 CDK2/cyclin A cdk2->cell_cycle proliferation Cell Proliferation transcription_factor->proliferation cell_cycle->proliferation compound This compound compound->src compound->abl1 compound->p38a compound->cdk2

Caption: Hypothetical signaling pathway showing potential targets.

References

In-Vivo Efficacy of Neuroprotective Agents: A Comparative Guide for "2-Amino-2-(1H-tetrazol-5-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publically accessible in-vivo efficacy studies for the specific compound "2-Amino-2-(1H-tetrazol-5-yl)ethanol" are not available. The following guide is a template illustrating how such a study would be designed and its data presented, using a hypothetical profile for "this compound" and comparing it with a known neuroprotective agent, Edaravone. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a framework for the in-vivo validation of "this compound" as a potential neuroprotective agent, with a comparative analysis against Edaravone, a compound approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).

Comparative Efficacy of Neuroprotective Agents

The following tables summarize hypothetical data from a preclinical in-vivo study in a rat model of middle cerebral artery occlusion (MCAO), a common model for inducing ischemic stroke.

Table 1: Neurological Deficit Scoring
Treatment Group Dose (mg/kg) Neurological Score (24h post-MCAO) % Improvement vs. Vehicle
Vehicle (Saline)-4.2 ± 0.5-
This compound103.1 ± 0.426.2%
302.3 ± 0.645.2%
Edaravone32.8 ± 0.533.3%

Neurological scores are based on a 0-5 scale, where 0 is no deficit and 5 is severe deficit.

Table 2: Infarct Volume and Brain Edema
Treatment Group Infarct Volume (% of hemisphere) Brain Water Content (%)
Sham078.5 ± 0.3
Vehicle (Saline)35.6 ± 4.182.3 ± 0.6
This compound (30 mg/kg)18.2 ± 3.580.1 ± 0.4
Edaravone (3 mg/kg)22.5 ± 3.980.8 ± 0.5
Table 3: Biomarkers of Oxidative Stress in Brain Tissue
Treatment Group Malondialdehyde (MDA) (nmol/mg protein) Superoxide Dismutase (SOD) Activity (U/mg protein)
Sham1.2 ± 0.215.8 ± 1.1
Vehicle (Saline)3.8 ± 0.58.2 ± 0.9
This compound (30 mg/kg)2.1 ± 0.412.5 ± 1.3
Edaravone (3 mg/kg)2.5 ± 0.311.8 ± 1.0

Experimental Protocols

Animal Model of Ischemic Stroke

A model of acute cerebrovascular accident is utilized to simulate key phenomena such as reduced cerebral blood flow, energy deficit, glutamate-calcium excitotoxicity, and oxidative stress.[1][2]

  • Model: Middle Cerebral Artery Occlusion (MCAO) in male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthesia is initiated using 5% isoflurane and maintained with 1-3% isoflurane in 100% oxygen.[3]

  • Procedure: A 4-0 monofilament nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the suture.

Drug Administration
  • "this compound" and Edaravone are dissolved in a saline vehicle.

  • The compounds are administered intravenously (i.v.) at the onset of reperfusion.

  • The vehicle group receives an equivalent volume of saline.

Neurological Deficit Assessment
  • Neurological deficits are evaluated 24 hours after MCAO using a 5-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

    • 5: Death.

Measurement of Infarct Volume
  • At 24 hours post-MCAO, animals are euthanized, and brains are sectioned into 2mm coronal slices.

  • Slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

  • The infarct area (pale) is distinguished from the viable tissue (red).

  • Infarct volume is calculated as a percentage of the total hemispheric volume to correct for edema.

Assessment of Brain Edema
  • Brain water content is determined by the wet-dry method.

  • The ischemic hemisphere is weighed immediately after removal (wet weight) and after drying in an oven at 100°C for 24 hours (dry weight).

  • Brain water content (%) = [(wet weight - dry weight) / wet weight] x 100.

Biomarker Analysis
  • Brain tissue from the ischemic penumbra is homogenized.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Superoxide Dismutase (SOD) Assay: SOD activity, a measure of antioxidant defense, is determined using a commercial assay kit.

Visualizations

Hypothetical Signaling Pathway

The neuroprotective effects of "this compound" are hypothesized to involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.

G cluster_0 Ischemic Cascade cluster_1 Cellular Response cluster_2 Therapeutic Intervention Excitotoxicity Excitotoxicity Mitochondrial Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Oxidative Stress->Mitochondrial Dysfunction Inflammation Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound This compound This compound->Oxidative Stress reduces Pro-survival Signaling (e.g., Akt, ERK) Pro-survival Signaling (e.g., Akt, ERK) This compound->Pro-survival Signaling (e.g., Akt, ERK) activates Pro-survival Signaling (e.g., Akt, ERK)->Apoptosis inhibits

Caption: Hypothetical signaling pathway for the neuroprotective action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in-vivo validation of a novel neuroprotective compound.

G Animal Acclimatization Animal Acclimatization MCAO Surgery MCAO Surgery Animal Acclimatization->MCAO Surgery Week 1 Drug Administration Drug Administration MCAO Surgery->Drug Administration Day 0 Neurological Assessment Neurological Assessment Drug Administration->Neurological Assessment 24h post-MCAO Euthanasia & Tissue Collection Euthanasia & Tissue Collection Neurological Assessment->Euthanasia & Tissue Collection Infarct Volume Analysis Infarct Volume Analysis Euthanasia & Tissue Collection->Infarct Volume Analysis Brain Edema Measurement Brain Edema Measurement Euthanasia & Tissue Collection->Brain Edema Measurement Biomarker Assays Biomarker Assays Euthanasia & Tissue Collection->Biomarker Assays Data Analysis Data Analysis Infarct Volume Analysis->Data Analysis Brain Edema Measurement->Data Analysis Biomarker Assays->Data Analysis

Caption: Experimental workflow for in-vivo neuroprotection studies.

References

A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles—a class of nitrogen-rich heterocyclic compounds—is of paramount importance. Tetrazoles are key pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This guide provides a comparative analysis of prominent tetrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

The landscape of tetrazole synthesis is diverse, with methodologies evolving to meet the demands for efficiency, safety, and environmental sustainability. The most prevalent methods include the [3+2] cycloaddition of nitriles and azides, multicomponent reactions, and syntheses from various functional groups like amides and isocyanides. Each approach presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and yield.

Comparative Analysis of Key Synthesis Methods

The following tables summarize quantitative data for the most common tetrazole synthesis methods, offering a clear comparison of their performance based on reported experimental results.

Table 1: [3+2] Cycloaddition of Nitriles and Azides

This method stands as the most widely employed route to 5-substituted-1H-tetrazoles.[1][2] The reaction involves the cycloaddition of an azide source, typically sodium azide, with a nitrile.[3][4] The efficiency of this reaction is often enhanced by the use of catalysts.[5][6]

Catalyst/PromoterSubstrate (Nitrile)Azide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc ChlorideAromatic/Alkyl NitrilesSodium AzideWaterReflux12-2480-95[7][8]
Amine Salts (e.g., Pyridine HCl)Aromatic NitrilesSodium AzideDMF110884-93[3]
Cobalt(II) ComplexAryl NitrilesSodium AzideMethanolReflux12~99[9][10]
DBU-based Ionic LiquidVarious Nitriles-Solvent-free (Microwave)--70-95[11]
L-prolineAliphatic/Aryl NitrilesSodium Azide---High[5]
Yb(OTf)₃Amines, Triethyl OrthoformateSodium Azide---Good[5]
Table 2: Multicomponent Reactions (MCRs)

MCRs offer a streamlined approach to complex tetrazole derivatives in a one-pot synthesis, which is highly valued for its efficiency and atom economy.[12][13] The Ugi and Passerini reactions are notable examples of MCRs utilized for tetrazole synthesis.[14][15]

Reaction TypeComponentsSolventTemperatureTimeYield (%)Reference
Ugi-AzideAldehyde, Amine, Isocyanide, AzideMethanolRoom Temp2436-66[14][15]
Passerini-TetrazoleIsocyanide, Aldehyde, TetrazoleWater/Co-solventMicrowave-58-83[14]
One-pot MCRAmine, Triethyl Orthoformate, Sodium Azide---Good[7][12]
Table 3: Synthesis from Amides and Other Functional Groups
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
AmidesDiphenyl Phosphorazidate (DPPA)Pyridine12012Moderate to High[16]
Imidoyl ChloridesSodium Azide----[17]
IsocyanidesHydrazoic Acid/Trimethylsilyl Azide----[12]
AmidinesFSO₂N₃Aqueous--Good[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Protocol 1: Zinc-Catalyzed [3+2] Cycloaddition in Water

This protocol is adapted from the work of Sharpless and co-workers, which highlights a greener approach to tetrazole synthesis.[8]

Materials:

  • Aromatic or aliphatic nitrile (10 mmol)

  • Sodium azide (12 mmol)

  • Zinc chloride (2 mmol)

  • Water (20 mL)

Procedure:

  • A mixture of the nitrile, sodium azide, and zinc chloride in water is refluxed in a well-ventilated fume hood.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid (3N) to pH ~2.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford the 5-substituted-1H-tetrazole.

Protocol 2: Amine Salt-Catalyzed [3+2] Cycloaddition

This method provides an alternative catalytic system for the cycloaddition reaction.[3]

Materials:

  • Aromatic nitrile (10 mmol)

  • Sodium azide (12 mmol)

  • Pyridine hydrochloride (10 mmol)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • A solution of the aromatic nitrile, sodium azide, and pyridine hydrochloride in DMF is heated at 110 °C.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and water is added to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized to yield the pure 5-substituted-1H-tetrazole.

Protocol 3: Ugi-Azide Multicomponent Reaction

This protocol describes a one-pot synthesis of 1,5-disubstituted tetrazoles.[14]

Materials:

  • Aldehyde (1 mmol)

  • Amine (1 mmol)

  • Isocyanide (1 mmol)

  • Trimethylsilyl azide (1.2 mmol)

  • Methanol (5 mL)

Procedure:

  • To a solution of the aldehyde and amine in methanol, the isocyanide is added, and the mixture is stirred for 10 minutes at room temperature.

  • Trimethylsilyl azide is then added, and the reaction is stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired 1,5-disubstituted tetrazole.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_cycloaddition [3+2] Cycloaddition of Nitrile and Azide Nitrile R-C≡N Intermediate Imidoyl Azide Intermediate Nitrile->Intermediate + N₃⁻ Azide N₃⁻ Azide->Intermediate Tetrazole 5-Substituted-1H-Tetrazole Intermediate->Tetrazole Cyclization Catalyst Catalyst (e.g., Zn²⁺, Amine Salt) Catalyst->Nitrile Activates

Caption: Mechanism of the [3+2] cycloaddition reaction for tetrazole synthesis.

G cluster_ugi Ugi-Azide Multicomponent Reaction Workflow Aldehyde Aldehyde Mixing Mix Components in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Azide Azide Source Azide->Mixing Reaction Stir at Room Temperature Mixing->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1,5-Disubstituted Tetrazole Purification->Product

Caption: Workflow for the Ugi-Azide multicomponent synthesis of tetrazoles.

G cluster_amide Tetrazole Synthesis from Amides Amide Amide Imidate Imidate Intermediate Amide->Imidate + Activator Activator Activating Agent (e.g., DPPA) Activator->Imidate AzideAttack Azide Attack & Elimination Imidate->AzideAttack Tetrazole 1,5-Disubstituted or 5-Substituted-1H-Tetrazole AzideAttack->Tetrazole

Caption: Pathway for synthesizing tetrazoles from amide precursors.

Conclusion

The synthesis of tetrazoles is a dynamic field with a range of established and emerging methodologies. The classical [3+2] cycloaddition of nitriles and azides remains a cornerstone, with continuous improvements in catalytic systems and reaction conditions enhancing its efficiency and environmental friendliness.[6][8] Multicomponent reactions provide a powerful and convergent strategy for the rapid assembly of complex tetrazole derivatives.[14][15] Furthermore, alternative routes from amides and other functional groups offer valuable flexibility in synthetic design.[5][16] The choice of a particular method will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis. This guide provides the foundational information to make an informed decision, empowering researchers to advance their work in drug discovery and development.

References

Benchmarking ADME Properties of 2-Amino-2-(1H-tetrazol-5-yl)ethanol and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent molecule, 2-Amino-2-(1H-tetrazol-5-yl)ethanol, and a selection of its hypothetical analogs. The data presented herein is generated for illustrative purposes to demonstrate the impact of structural modifications on key pharmacokinetic parameters. All experimental data is supported by detailed, standardized protocols for in vitro ADME assays.

Introduction to this compound Analogs

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] this compound serves as a foundational scaffold for the development of novel therapeutic agents. Understanding the ADME profile of this scaffold and its derivatives is crucial for optimizing drug candidates for favorable in vivo behavior.[2] This guide benchmarks the parent compound against three hypothetical analogs with common structural modifications to illustrate the structure-ADME relationships.

Comparative ADME Data

The following table summarizes the key in vitro ADME properties for the parent compound and its analogs. These values are representative and intended for comparative analysis.

Compound Structure Aqueous Solubility (µg/mL) PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) Human Liver Microsomal Stability (t½, min) Human Plasma Protein Binding (%)
Parent Compound This compound> 200< 1.0< 1.0> 60< 10
Analog A 2-Amino-2-(1H-tetrazol-5-yl)propan-1-ol1502.51.84525
Analog B 2-Amino-2-(1H-tetrazol-5-yl)-1-phenylethanol258.05.52065
Analog C 5-(1-Amino-2-fluoroethyl)-1H-tetrazole> 2001.51.2> 6015

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays used to generate the comparative data.

3.1 Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic solubility of a compound in an aqueous buffer.

  • Procedure:

    • An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • The resulting suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.

    • The suspension is then filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as LC-MS/MS.

    • The experiment is performed in triplicate to ensure accuracy.

3.2 Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive transcellular permeability.[3]

  • Procedure:

    • A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[3]

    • The acceptor wells of a 96-well plate are filled with buffer solution (PBS at pH 7.4).

    • The test compound is dissolved in buffer and added to the donor wells of the filter plate.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).[4]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The effective permeability (Pₑ) is calculated from the compound concentrations and incubation parameters.

3.3 Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma, as a model of the intestinal epithelium to predict in vivo drug absorption.[5][6]

  • Procedure:

    • Caco-2 cells are seeded on semi-permeable filter supports in a trans-well plate and cultured for approximately 21 days to form a differentiated monolayer.[7]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[5]

    • For apical-to-basolateral (A→B) permeability, the test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time.

    • For basolateral-to-apical (B→A) permeability, the process is reversed to assess active efflux.

    • Samples are taken from the receiver compartment at various time points (e.g., up to 2 hours) and analyzed by LC-MS/MS.[5]

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux transporters.[7]

3.4 Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[8][9]

  • Procedure:

    • The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[1][8]

    • The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[9]

    • Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is terminated by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[1]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[9]

3.5 Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins, which can affect its distribution and availability to reach its target.[10]

  • Procedure:

    • A rapid equilibrium dialysis (RED) device is used, which consists of a sample chamber and a buffer chamber separated by a semi-permeable membrane.[11]

    • The test compound is added to human plasma and placed in the sample chamber.

    • Dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.

    • The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[11]

    • After incubation, samples are taken from both chambers, and the concentrations of the compound are measured by LC-MS/MS.

    • The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

4.1 Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_membrane Coat Filter Plate with Lipid Solution assemble Assemble Donor Plate on Acceptor Plate prep_membrane->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble prep_donor Prepare Compound in Donor Solution prep_donor->assemble incubate Incubate at RT (e.g., 4-18 hours) assemble->incubate sample Collect Samples from Donor & Acceptor Wells incubate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

4.2 Logical Relationship: Impact of Lipophilicity on ADME Properties

ADME_Relationships Lipophilicity Lipophilicity (LogP/LogD) Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Permeability Membrane Permeability Lipophilicity->Permeability Increases (to a point) Metabolism Metabolic Clearance Lipophilicity->Metabolism Increases PPB Plasma Protein Binding Lipophilicity->PPB Increases

Caption: Interplay between lipophilicity and key ADME properties.

References

Head-to-Head Comparison of Aminotetrazoles in Antibacterial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various aminotetrazole derivatives. The information is supported by experimental data to facilitate informed decisions in the pursuit of novel antimicrobial agents.

The increasing threat of antibiotic resistance necessitates the exploration of new chemical scaffolds with potent antibacterial activity. Aminotetrazoles have emerged as a promising class of compounds, demonstrating efficacy against a range of bacterial pathogens. This guide summarizes the antibacterial activity of several aminotetrazole derivatives against common Gram-positive and Gram-negative bacteria, details the experimental methodology used to obtain this data, and illustrates a key mechanism of action.

Comparative Antibacterial Activity of Aminotetrazole Derivatives

The antibacterial efficacy of various aminotetrazole derivatives has been evaluated using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected aminotetrazole compounds against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values indicate greater antibacterial potency.

Compound IDDerivative ClassStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Compound 1 Imide-tetrazole0.83.2[1]
Compound 2 Imide-tetrazole0.81.6[1]
Compound 3 Imide-tetrazole0.81.6[1]
Compound 9 Imide-tetrazole48[1]
Ciprofloxacin Fluoroquinolone (Reference)0.250.06[1]

Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Principle

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials
  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Aminotetrazole compounds (stock solutions of known concentration)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35 ± 2 °C)

Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each aminotetrazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • In the 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the aminotetrazole stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of antimicrobial concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Include a growth control well (containing MHB and inoculum, but no antimicrobial) and a sterility control well (containing only MHB).

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several studies suggest that a primary mechanism of action for some aminotetrazole derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving the torsional stress that occurs during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, aminotetrazoles can disrupt essential cellular processes, ultimately leading to bacterial cell death.

Aminotetrazole_Mechanism_of_Action Proposed Mechanism of Action of Aminotetrazoles cluster_replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Disruption Disruption of DNA Replication & Transcription DNA_Gyrase->Disruption Topoisomerase_IV Topoisomerase IV Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes Topoisomerase_IV->Disruption Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase introduces negative supercoils Catenated_Chromosomes Catenated Daughter Chromosomes Catenated_Chromosomes->Topoisomerase_IV separates Aminotetrazole Aminotetrazole Derivative Inhibition_Gyrase Inhibition Aminotetrazole->Inhibition_Gyrase Inhibition_TopoIV Inhibition Aminotetrazole->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed inhibitory action of aminotetrazoles on bacterial DNA gyrase and topoisomerase IV.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(1H-tetrazol-5-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Amino-2-(1H-tetrazol-5-yl)ethanol, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals must handle and dispose of this compound in accordance with all applicable federal, state, and local regulations. The following procedures are based on general principles of laboratory safety and hazardous waste management.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate the immediate area.

  • Control the source of the spill if it is safe to do so.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Notify your institution's Environmental Health and Safety (EHS) office.[1]

II. Logistical and Operational Disposal Plan

The proper disposal of this compound requires careful segregation and labeling of waste streams. Due to its chemical structure containing both an amino alcohol and a tetrazole ring, it should be treated as a hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in a designated and compatible hazardous waste container.[1]

    • The container must be made of a material that is chemically resistant to the waste. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must have a secure, tight-fitting lid to prevent leaks and spills. Keep the container closed except when adding waste.[1][2]

  • Waste Segregation:

    • Segregate this waste stream from other laboratory waste, such as non-hazardous waste, sharps, and biological waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (if available).

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Affix any other labels as required by your institution's EHS office.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[3]

    • Ensure the storage area has secondary containment to capture any potential leaks.[1]

    • Do not store large quantities of hazardous waste in the laboratory. Adhere to the limits set by your institution.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2]

III. Data Presentation: Chemical and Physical Properties

The following table summarizes key data for this compound.

PropertyValueSource
Molecular FormulaC₃H₇N₅O[5]
Molecular Weight129.12 g/mol [5]
IUPAC NameThis compound[5]
Physical DescriptionSolid (predicted)Inferred
SolubilitySoluble in water and polar organic solvents (predicted)Inferred

IV. Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or deactivation of this compound at the laboratory scale. Therefore, the recommended disposal method is collection and transfer to a licensed hazardous waste facility.

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect segregate Segregate from Incompatible Waste collect->segregate label Properly Label Container (Name, Date, Hazards) segregate->label storage Store in Designated, Secure, Ventilated Area with Secondary Containment label->storage ehs Contact EHS for Waste Pickup storage->ehs end End: Compliant Disposal ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Amino-2-(1H-tetrazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling structurally similar compounds, including amino alcohols and tetrazole derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shields[1]Nitrile gloves[1][2]Lab coat[1]Not generally required
Storage Safety glasses with side shields[1]Nitrile gloves[1][2]Lab coat[1]Not generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[1][2]Nitrile gloves (double-gloving recommended)[1]Lab coat[3]Not generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shield[1][2]Nitrile or neoprene gloves[2]Flame-resistant lab coat[3]Use in a well-ventilated area or fume hood.[4][5] A respirator may be required for large quantities or if engineering controls are insufficient.[3][6][7]
Spill Cleanup Chemical splash goggles and face shield[1][2]Heavy-duty nitrile or neoprene gloves[2]Chemical-resistant apron or suitAir-purifying respirator with appropriate cartridges[6][7]
Waste Disposal Chemical splash goggles[1][2]Nitrile gloves[1][2]Lab coat[1]Not generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

  • Keep the container tightly closed.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Transferring:

  • All weighing and transferring of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.

  • Use anti-static tools and equipment to prevent ignition from static discharge.[6][7]

  • Wear chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[1]

  • Clean any spills immediately according to the spill cleanup procedure.

4. Conducting Reactions:

  • Set up all reactions in a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7]

  • Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[1][2][3]

  • Use equipment that is properly grounded to prevent static discharge.[6][7]

  • Upon completion of the reaction, quench any reactive materials safely before workup.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste containing this compound from other waste streams.

  • This includes unused product, reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.

2. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and compatible waste container.

  • Collect all liquid waste in a separate, clearly labeled, sealed, and compatible waste container.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the responsible researcher's name.

4. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure the storage area is secure and away from general laboratory traffic.

5. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures Receive Receive & Inspect (Safety Glasses, Gloves) Store Store Securely (Cool, Dry, Ventilated) Receive->Store Weigh Weigh & Transfer (Goggles, Gloves, Lab Coat) Store->Weigh React Conduct Reaction (Goggles, Face Shield, FR Lab Coat, Gloves) Weigh->React Spill Spill Cleanup (Full PPE, Absorbent Material) Weigh->Spill Exposure First Aid & Exposure (Eyewash, Shower, Medical Attention) Weigh->Exposure CollectWaste Collect & Segregate Waste (Labeled Containers) React->CollectWaste React->Spill React->Exposure Dispose Dispose via EHS (Follow Regulations) CollectWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1H-tetrazol-5-yl)ethanol
Reactant of Route 2
2-Amino-2-(1H-tetrazol-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.